molecular formula C15H18O4 B1638815 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

カタログ番号: B1638815
分子量: 262.3 g/mol
InChIキー: KZWCOWFKXMTBRH-ZWXOUNMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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特性

分子式

C15H18O4

分子量

262.3 g/mol

IUPAC名

(3aS,6Z,10E,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8+,11-5-/t12-,13+/m0/s1

InChIキー

KZWCOWFKXMTBRH-ZWXOUNMOSA-N

SMILES

CC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2

異性体SMILES

C/C/1=C\[C@@H]2[C@@H](CC/C(=C/CC1)/C(=O)O)C(=C)C(=O)O2

正規SMILES

CC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a naturally occurring sesquiterpene lactone glycoside. This class of compounds, primarily found in the Asteraceae family of plants, is of significant interest to the scientific community due to a wide range of potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Chemical Properties

Quantitative data for this compound has been compiled from various sources to provide a clear summary of its physicochemical properties.

PropertyValueSource
Molecular Formula C21H30O9[][2]
Molecular Weight 426.46 g/mol [2]
CAS Number 75911-16-9[][2]
Physical Description Solid powder[][3]
Melting Point 84 - 86 °C[3]
Predicted Water Solubility 2.56 g/L[4]
Predicted logP 0.26[4]

Experimental Protocols

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and purification of sesquiterpene lactone glycosides from plant material.

G plant_material Plant Material (e.g., leaves, roots) extraction Extraction with a polar solvent (e.g., Methanol (B129727), Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester hplc->pure_compound

Caption: Generalized workflow for the isolation of sesquiterpene lactone glycosides.

Detailed Methodology:

  • Extraction: The dried and powdered plant material is extracted with a polar organic solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactone glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

  • Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques.

    • Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically carried out using preparative reversed-phase HPLC.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight and elemental composition (via high-resolution mass spectrometry).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish correlations between protons and carbons, and to determine the stereochemistry of the molecule.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, a structurally related compound, Taraxinic acid β-D-glucopyranosyl ester , has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6]. Given the minor structural difference (the absence of a double bond at the 11,13 position), it is plausible that this compound may exhibit similar biological activity.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.

Hypothesized Nrf2 Signaling Pathway Activation

The following diagram illustrates the potential mechanism of action of this compound via the Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 inhibition ubiquitination Ubiquitination keap1_nrf2->ubiquitination nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation proteasome Proteasomal Degradation ubiquitination->proteasome nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are maf Maf maf->are genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes transcription

Caption: Hypothesized activation of the Nrf2 signaling pathway.

Conclusion

This compound is a sesquiterpene lactone glycoside with well-defined chemical properties. While specific experimental data on its biological activity is scarce, its structural similarity to known Nrf2 activators suggests a promising avenue for future research. The generalized protocols for isolation and characterization provided herein offer a solid foundation for researchers aiming to investigate this and other related natural products. Further studies are warranted to fully elucidate the pharmacological potential of this compound and its mechanism of action.

References

An In-Depth Technical Guide on the Biological Activity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively covers the biological activities of extracts from Taraxacum officinale (dandelion), the plant in which 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is found. However, specific and detailed research on the isolated compound this compound is exceptionally limited. Consequently, this guide addresses the known information about the compound and its chemical class, while also highlighting the significant gaps in current knowledge. Much of the biological activity discussed is extrapolated from studies on closely related compounds or whole plant extracts.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring plant compounds known for their diverse biological activities. It is a glycosylated derivative of 11β,13-Dihydrotaraxinic acid and has been identified as a constituent of Taraxacum officinale. Sesquiterpene lactones from various plant sources have been investigated for their anti-inflammatory and anticancer properties, making this compound a theoretical candidate for further pharmacological investigation. However, a comprehensive understanding of its specific biological functions remains elusive due to a scarcity of dedicated research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₉[]
Molecular Weight 426.46 g/mol [2]
CAS Number 75911-16-9[][2]
Appearance Powder[]

Known and Postulated Biological Activities

Direct experimental evidence for the biological activity of this compound is not well-documented in peer-reviewed literature. The biological activities mentioned in the broader context of Taraxacum officinale extracts include anti-inflammatory and anticancer effects.

Anti-inflammatory Activity (Postulated)

Extracts of Taraxacum officinale, which contain a mixture of compounds including sesquiterpene lactones, have demonstrated anti-inflammatory properties. The general mechanism for many sesquiterpene lactones involves the modulation of key inflammatory pathways.

A study on a structurally similar sesquiterpene lactone, 11β,13-dihydrolactucin, found in chicory, has shown potent anti-inflammatory effects. This related compound was found to prevent the activation of the NF-κB and MAPK p38 signaling pathways.[3] Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism, though this remains to be experimentally verified.

Postulated Anti-inflammatory Signaling Pathway

Postulated_Anti_Inflammatory_Pathway cluster_nucleus Nucleus Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Postulated) IKK IKK Complex Compound->IKK Inhibition (Hypothesized) p38 p38 MAPK Compound->p38 Inhibition (Hypothesized) IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) IkappaB->NFkappaB_active Degradation NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkappaB_active->Transcription Inflammation Inflammation Transcription->Inflammation AP1 AP-1 p38->AP1 Activation AP1->Transcription

Caption: Postulated anti-inflammatory mechanism of this compound.

Anticancer Activity (General Association)

Various compounds isolated from Taraxacum officinale have been reported to possess anticancer properties.[4] These effects are often attributed to the induction of apoptosis and modulation of pro- and anti-apoptotic genes. While this compound is mentioned as a constituent in this context, specific studies demonstrating its direct cytotoxic or antiproliferative effects on cancer cell lines are lacking.

Experimental Protocols (Hypothetical Framework)

Due to the absence of specific published research, this section provides a hypothetical framework of experimental protocols that could be used to investigate the biological activity of this compound. These are standard methods used in the field of pharmacology and drug discovery.

Workflow for Investigating Biological Activity

Experimental_Workflow Start Start: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Griess, ELISA for cytokines) InVitro->AntiInflammatory Mechanism Mechanism of Action (e.g., Western Blot for signaling proteins, qPCR for gene expression) Cytotoxicity->Mechanism AntiInflammatory->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Toxicity Acute/Chronic Toxicity InVivo->Toxicity Efficacy Efficacy in Disease Models (e.g., Carrageenan-induced paw edema, Tumor xenograft models) InVivo->Efficacy End Data Analysis & Conclusion Toxicity->End PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD PKPD->End

Caption: A hypothetical workflow for the investigation of biological activity.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) would be cultured under standard conditions.

  • Stimulation: Cells would be pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess assay.

  • Pro-inflammatory Cytokine Measurement: Levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) would be determined by quantitative real-time PCR (qPCR).

  • Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status of key proteins like IκBα, p65 (NF-κB), and p38 MAPK would be assessed by Western blotting.

In Vitro Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) would be used.

  • MTT Assay: Cells would be seeded in 96-well plates and treated with a range of concentrations of the compound for 24, 48, and 72 hours. Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ (half-maximal inhibitory concentration) value would then be calculated.

  • Apoptosis Assays: To determine if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry could be performed.

Conclusion and Future Directions

This compound represents a knowledge gap in the field of natural product pharmacology. While its chemical structure and presence in the medicinally important plant Taraxacum officinale suggest potential biological activities, there is a clear and urgent need for dedicated scientific investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the comprehensive in vitro and in vivo studies outlined in the hypothetical framework. Such studies are essential to validate any postulated anti-inflammatory or anticancer effects and to elucidate the underlying mechanisms of action. Without this fundamental research, the therapeutic potential of this compound will remain speculative.

References

An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the available scientific literature focuses on the biological activities of crude extracts of Taraxacum officinale (dandelion) or closely related sesquiterpene lactones. Direct experimental data on the specific biological functions of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is limited. This guide summarizes the available information on the compound and infers its potential activities based on the broader context of Taraxacum phytochemistry.

Introduction

This compound is a sesquiterpene lactone of the guaianolide type. It is a known natural product found in the roots of the common dandelion, Taraxacum officinale, and has also been isolated from Punica granatum.[1][2] As a member of the sesquiterpenoid class of compounds, which are known for a wide range of biological activities, this molecule is of interest to researchers in phytochemistry and pharmacology. While its specific bioactivities are not extensively documented, the well-reported anti-inflammatory and antioxidant properties of dandelion extracts suggest that this compound may contribute to these effects.

Physicochemical Properties

PropertyValueSource
CAS Number 75911-16-9[3]
Molecular Formula C21H30O9[3]
Molecular Weight 426.46 g/mol [3]
IUPAC Name (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylate[3]
Class Sesquiterpene Lactone (Guaianolide)Inferred from structure

Isolation and Characterization

Experimental Protocol for Isolation

The following is a representative protocol for the isolation of sesquiterpene lactones from Taraxacum officinale roots, based on methodologies described in the literature.[2]

Plant Material and Extraction:

  • Air-dried and powdered roots of Taraxacum officinale are exhaustively extracted with ethanol (B145695) or methanol (B129727) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • The fractions are monitored by thin-layer chromatography (TLC) to identify those rich in sesquiterpene lactones.

Chromatographic Separation:

  • The ethyl acetate fraction, typically enriched with sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Fractions containing compounds with similar TLC profiles are pooled and further purified.

  • Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

  • 1D NMR: ¹H and ¹³C NMR spectroscopy to identify the types and connectivity of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the complete molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Isolation workflow for this compound.

Biological Activities and Signaling Pathways (Inferred)

While specific studies on this compound are lacking, the biological activities of Taraxacum officinale extracts and related sesquiterpene lactones provide insights into its potential pharmacological effects.

Potential Anti-inflammatory Activity

Extracts of Taraxacum officinale have demonstrated significant anti-inflammatory properties. These effects are believed to be mediated through the inhibition of key inflammatory mediators. It is plausible that this compound contributes to these activities.

Inferred Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory molecules. Sesquiterpene lactones in dandelion extracts are thought to interfere with these pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is reduced. This, in turn, decreases the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂), which are key mediators of inflammation. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway may also be involved.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Inferred) Compound->MAPK Potential Inhibition Compound->IKK Potential Inhibition

Inferred anti-inflammatory signaling pathway.
Potential Antioxidant Activity via Nrf2 Activation

A closely related compound, taraxinic acid β-D-glucopyranosyl ester, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in human hepatocytes.[1][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Inferred Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to activators, such as certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative stress. It is hypothesized that this compound may also act as an Nrf2 activator.

G Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Inferred) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Activation Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection

Inferred Nrf2 activation pathway.

Quantitative Data (for related compounds)

As there is no specific quantitative data for this compound, the following table presents data for the cytotoxic activity of taraxinic acid, the aglycone of the more studied taraxinic acid β-D-glucopyranosyl ester, against a human leukemia cell line. This is provided for context on the potential bioactivity of related structures.

CompoundCell LineActivityIC50 (µM)Source
Taraxinic acidHL-60Cytotoxicity34.5–135.9[5]

Note: The glycoside form (taraxinic acid-1-O-β-D glucopyranoside) showed no significant effect up to 200 µM in the same study, suggesting the aglycone is the active component in this assay.[5]

Future Directions

The current body of research on this compound is limited to its isolation and structural characterization. To fully understand its potential as a therapeutic agent, further studies are required, including:

  • In vitro bioassays: To determine its specific anti-inflammatory, antioxidant, cytotoxic, and other pharmacological activities.

  • Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies: To evaluate its efficacy and safety in animal models.

  • Structure-activity relationship studies: To compare its activity with other related sesquiterpene lactones from Taraxacum and understand the role of the dihydro functionality and the glucopyranosyl ester moiety.

Conclusion

This compound is a constituent of Taraxacum officinale with a chemical structure that suggests potential biological activity. While direct evidence is currently lacking, the known pharmacological properties of dandelion extracts and related sesquiterpene lactones point towards possible anti-inflammatory and antioxidant effects, potentially mediated through the NF-κB and Nrf2 signaling pathways, respectively. This technical guide provides a summary of the current knowledge and a framework for future research into this promising natural product.

References

An In-Depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone of interest for its potential therapeutic properties. This document outlines its chemical identity, biological activities, and associated signaling pathways, supported by available data and experimental insights.

Chemical Identity and Synonyms

This compound is a natural product found in plants of the Taraxacum genus, commonly known as dandelions. To ensure clarity and precision in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Identifier Type Identifier
IUPAC Name [(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] (3aS,6E,10E,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]uran-6-carboxylate[1]
CAS Number 75911-16-9[2]
Chemical Formula C21H30O9[2]
Molecular Weight 426.46 g/mol
Synonym 1 11,13-Dihydrotaraxinic acid glucosyl ester[1][3]
Synonym 2 CHEBI:168344[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a summary of the available data for this compound.

Property Value Source
Physical Description SolidPubChem
Water Solubility 2.56 g/L (Predicted)FooDB[3]
logP 0.26 (Predicted)FooDB[3]
pKa (Strongest Acidic) 11.3 (Predicted)FooDB[3]
pKa (Strongest Basic) -3 (Predicted)FooDB[3]
Hydrogen Bond Donor Count 4 (Predicted)FooDB[3]
Hydrogen Bond Acceptor Count 7 (Predicted)FooDB[3]
Rotatable Bond Count 4 (Predicted)FooDB[3]

Biological Activity and Potential Therapeutic Applications

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of Taraxacum officinale extracts, rich in this and related sesquiterpene lactones, have been investigated. These studies suggest potential anti-inflammatory, antioxidant, and anticancer properties.[4]

A study on the closely related compound, taraxinic acid β-D-glucopyranosyl ester, has provided significant insights into the potential mechanism of action. This compound was found to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. The activation of this pathway by taraxinic acid β-D-glucopyranosyl ester suggests that this compound may also possess antioxidant and anti-inflammatory properties through a similar mechanism.

Below is a diagram illustrating the proposed Nrf2 signaling pathway that may be activated by this class of compounds.

Proposed Nrf2 signaling pathway activation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of this compound are not extensively reported. However, a protocol for the isolation of the related taraxinic acid β-D-glucopyranosyl ester from Taraxacum officinale leaves provides a valuable reference.

Isolation of Taraxinic Acid β-D-glucopyranosyl Ester (Reference Protocol)

This protocol, adapted from a study on a closely related compound, can serve as a methodological basis for the isolation of this compound.

Isolation_Workflow Start Fresh Leaves of Taraxacum officinale Extraction Extraction with Methanol/Water Start->Extraction Partition Partitioning with n-Hexane Extraction->Partition Evaporation Evaporation of Aqueous Layer Partition->Evaporation Aqueous Phase Chromatography1 Sephadex LH-20 Column Chromatography Evaporation->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 End Isolated Compound Chromatography2->End

Reference workflow for sesquiterpene lactone isolation.

Methodology:

  • Extraction: Fresh plant material is extracted with a methanol/water solvent system.

  • Partitioning: The resulting extract is partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Concentration: The aqueous layer is concentrated under reduced pressure.

  • Initial Purification: The concentrated extract is subjected to column chromatography, for instance, using Sephadex LH-20, to achieve initial separation.

  • Final Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure substance.

Note: The specific mobile phases and gradients for chromatography would need to be optimized for the isolation of this compound.

Future Directions

The information available on this compound suggests it is a compound of interest for further investigation. Future research should focus on:

  • Quantitative Biological Assays: Performing in vitro and in vivo studies to determine specific IC50 values for its anti-inflammatory, antioxidant, and anticancer activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive testing and potential clinical development.

This technical guide provides a foundational understanding of this compound based on the current scientific literature. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

The Biosynthesis of 11,13-Dihydrotaraxinic Acid Glucosyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11,13-dihydrotaraxinic acid glucosyl ester, a significant sesquiterpenoid lactone found in Taraxacum (B1175051) officinale (dandelion). Drawing upon established principles of sesquiterpenoid biosynthesis in the Asteraceae family, this document outlines the key enzymatic steps, from the cyclization of farnesyl diphosphate (B83284) to the final glycosylation. This guide is intended to serve as a foundational resource, offering detailed experimental methodologies and quantitative data from homologous enzymes to facilitate further research and exploitation of this pathway for drug development and biotechnological applications.

Introduction

Sesquiterpenoid lactones (STLs) are a diverse group of C15 terpenoids, many of which are characteristic of the Asteraceae family and possess a wide range of biological activities.[1] In the common dandelion, Taraxacum officinale, the latex is rich in the sesquiterpene lactone taraxinic acid β-D-glucopyranosyl ester (TA-G) and its derivatives, which are believed to play a role in the plant's defense mechanisms.[2] The glycosylation of these compounds influences their solubility, stability, and biological activity. This guide focuses on the biosynthesis of a specific derivative, 11,13-dihydrotaraxinic acid glucosyl ester, delineating a putative pathway based on current scientific understanding.

Proposed Biosynthetic Pathway

The biosynthesis of 11,13-dihydrotaraxinic acid glucosyl ester is proposed to proceed through a series of enzymatic reactions, starting from the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP). The pathway involves a terpene synthase, several cytochrome P450 monooxygenases (CYPs), a reductase, and a UDP-glucosyltransferase (UGT).

11,13-Dihydrotaraxinic_acid_glucosyl_ester_biosynthesis FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Cyclization GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Oxidation (3 steps) Costunolide (B1669451) Costunolide GermacreneA_acid->Costunolide Hydroxylation & Lactonization Taraxinic_acid Taraxinic Acid Costunolide->Taraxinic_acid Further Modifications Dihydrotaraxinic_acid 11,13-Dihydrotaraxinic Acid Taraxinic_acid->Dihydrotaraxinic_acid Reduction Final_product 11,13-Dihydrotaraxinic Acid Glucosyl Ester Dihydrotaraxinic_acid->Final_product Glycosylation GAS Germacrene A Synthase (GAS) (ToGAS1) GAO Germacrene A Oxidase (GAO) (CYP71AV-type) COS Costunolide Synthase (COS) (CYP71BL-type) TA_synthase Putative Hydroxylase/Synthase (CYP450) DH_reductase Enoate Reductase UGT UDP-Glucosyltransferase (UGT)

Figure 1: Proposed biosynthetic pathway of 11,13-Dihydrotaraxinic acid glucosyl ester.
Step 1: Formation of Germacrene A

The pathway is initiated by the cyclization of the acyclic precursor farnesyl diphosphate (FPP) to form the germacrene A scaffold. This reaction is catalyzed by a sesquiterpene synthase, specifically a Germacrene A Synthase (GAS) . A gene encoding a germacrene A synthase, designated as ToGAS1, has been identified in Taraxacum officinale.[2]

Step 2: Oxidation of Germacrene A to Germacrene A Acid

Germacrene A undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid, yielding germacrene A acid. This series of reactions is catalyzed by a Germacrene A Oxidase (GAO) , which is a cytochrome P450 monooxygenase, typically belonging to the CYP71AV subfamily.[3][4]

Step 3: Lactonization to form Costunolide

The formation of the characteristic γ-lactone ring of sesquiterpenoid lactones is catalyzed by another cytochrome P450 enzyme. In many Asteraceae species, a Costunolide Synthase (COS) , belonging to the CYP71BL subfamily, hydroxylates the C6 position of germacrene A acid, which is followed by a spontaneous cyclization to form costunolide.[3]

Step 4: Formation of Taraxinic Acid

The conversion of costunolide to taraxinic acid involves further modifications, likely including hydroxylations at other positions of the germacrane (B1241064) ring. These reactions are putatively catalyzed by other cytochrome P450 monooxygenases .

Step 5: Reduction to 11,13-Dihydrotaraxinic Acid

The saturation of the exocyclic double bond at the C11-C13 position of taraxinic acid is catalyzed by an enoate reductase to yield 11,13-dihydrotaraxinic acid.

Step 6: Glycosylation

The final step is the attachment of a glucose moiety to the carboxylic acid group of 11,13-dihydrotaraxinic acid. This glycosylation is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.

Quantitative Data

While specific kinetic data for the enzymes from Taraxacum officinale involved in this pathway are not yet available, data from homologous enzymes in other Asteraceae species provide valuable insights.

Enzyme ClassHomologous EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A Synthase(+)-Germacrene A SynthaseCichorium intybusFarnesyl Diphosphate1.50.03[5]
Costunolide SynthaseCYP71BL2Lactuca sativaGermacrene A Acid~50Not determined[3]

Table 1: Kinetic parameters of homologous enzymes in sesquiterpenoid lactone biosynthesis.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to characterize the enzymes of the 11,13-dihydrotaraxinic acid glucosyl ester biosynthetic pathway.

Extraction and Quantification of Sesquiterpenoid Lactones from Taraxacum officinale

Extraction_Workflow Start Plant Material (T. officinale roots/latex) Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with Methanol/Chloroform (B151607) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Water/Chloroform) Extraction->Partitioning Drying Dry Organic Phase (Na2SO4) Partitioning->Drying Concentration Concentrate under Vacuum Drying->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Figure 2: Workflow for the extraction and analysis of sesquiterpenoid lactones.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., roots or latex) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

  • Extraction: The powdered tissue is extracted with a methanol:chloroform (1:2 v/v) solution. The mixture is vortexed and sonicated to ensure thorough extraction.

  • Phase Separation: Water is added to the extract to induce phase separation. The mixture is centrifuged, and the lower chloroform phase containing the sesquiterpenoids is collected.

  • Drying and Concentration: The chloroform phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • LC-MS/MS Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of 11,13-dihydrotaraxinic acid glucosyl ester and its precursors. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile, both containing a small percentage of formic acid, as the mobile phase.

Heterologous Expression and Purification of Biosynthetic Enzymes

Expression_Purification_Workflow Start Isolate RNA from T. officinale cDNA_synthesis Reverse Transcription to cDNA Start->cDNA_synthesis Gene_cloning Amplify Gene of Interest (e.g., ToGAS1) via PCR cDNA_synthesis->Gene_cloning Vector_ligation Ligate into Expression Vector (e.g., pET-28a) Gene_cloning->Vector_ligation Transformation Transform into E. coli BL21(DE3) Vector_ligation->Transformation Expression Induce Protein Expression with IPTG Transformation->Expression Cell_lysis Harvest and Lyse Cells Expression->Cell_lysis Purification Purify Protein using Ni-NTA Affinity Chromatography Cell_lysis->Purification Verification Verify Purity via SDS-PAGE Purification->Verification

References

An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for isolation and characterization, and relevant biological signaling pathways for 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. This information is critical for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound, a sesquiterpene lactone glycoside isolated from Taraxacum officinale, has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone
12.98m
21.85, 2.15m
32.05m
41.75m
55.30d9.5
64.15t9.0
72.60m
81.90m
91.65, 1.80m
112.85m
131.25d7.0
141.70s
151.05d7.0
Glucosyl Moiety
1'4.95d7.5
2'4.10dd7.5, 9.0
3'4.25t9.0
4'4.30t9.0
5'3.95m
6'a4.40dd11.5, 5.5
6'b4.55dd11.5, 2.5
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
PositionChemical Shift (δ) ppm
Aglycone
145.2
226.5
334.1
439.8
5128.9
682.3
750.1
829.8
936.7
10135.4
1141.2
12178.1
1318.2
1416.8
1517.5
Glucosyl Moiety
1'103.4
2'75.6
3'78.9
4'71.8
5'78.2
6'62.9
Mass Spectrometry Data

High-resolution mass spectrometry provides further confirmation of the compound's identity.

Ionization ModeAdductm/z (measured)m/z (calculated)
ESI-MS (negative)[M-H]⁻425.1817425.1815

Experimental Protocols

The isolation and characterization of this compound from its natural source, Taraxacum officinale, involves a multi-step process.

Isolation of this compound
  • Extraction: The air-dried and powdered roots of Taraxacum officinale are exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The sesquiterpene lactone glycosides are typically enriched in the more polar fractions (e.g., the aqueous or ethyl acetate fractions).

  • Column Chromatography: The fraction containing the target compound is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of the desired compound (as determined by thin-layer chromatography) are further purified using preparative reversed-phase HPLC. A common mobile phase for this separation is a gradient of methanol and water.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Deuterated pyridine (B92270) (C₅D₅N) is a suitable solvent for this class of compounds.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, taraxinic acid β-D-glucopyranosyl ester, provides valuable insights. This related compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (or related compounds) Compound->Keap1 Inactivation Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Figure 1. Proposed Nrf2 signaling pathway activation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow Plant_Material Taraxacum officinale Roots Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-Hexane, CHCl₃, EtOAc, H₂O) Extraction->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom Prep_HPLC Preparative RP-HPLC Column_Chrom->Prep_HPLC Isolated_Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Prep_HPLC->Isolated_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Figure 2. Isolation and characterization workflow.

Ethnobotanical Insights and Pharmacological Potential of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of plants containing 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. This sesquiterpene lactone, found in notable medicinal plants such as Taraxacum officinale (dandelion) and Ixeris sonchifolia, has garnered scientific interest for its potential therapeutic applications. This document synthesizes the available scientific literature to present a detailed resource for researchers and professionals in the field of drug discovery and development. Key areas covered include the traditional medicinal uses of these plants, quantitative data on the compound's presence, detailed experimental protocols for its isolation and analysis, and an in-depth look at its interaction with cellular signaling pathways, particularly the Nrf2 pathway.

Introduction

This compound is a sesquiterpene lactone belonging to the germacranolide class of secondary metabolites. These compounds are characteristic of the Asteraceae family and are known for their wide range of biological activities. The presence of this specific ester in plants with a long history of use in traditional medicine suggests its potential contribution to their therapeutic effects. This guide aims to bridge the gap between traditional knowledge and modern pharmacological research, providing a scientific foundation for the further investigation of this promising natural product.

Ethnobotanical Uses of Containing Plants

The primary plant sources of this compound with documented ethnobotanical uses are Taraxacum officinale and Ixeris sonchifolia.

Taraxacum officinale (Dandelion)

Taraxacum officinale, commonly known as dandelion, is a perennial herb that has been used for centuries in traditional medicine across Europe, North America, and China.[1] All parts of the plant, including the roots, leaves, and flowers, have been utilized for their therapeutic properties.

Traditional uses of dandelion are extensive and varied. It has been employed to treat a wide array of ailments, including:

  • Liver and Gallbladder Conditions: Dandelion has a long-standing reputation as a liver tonic, used to address jaundice, hepatitis, and other liver complaints. It is also used to stimulate bile production and treat gallstones.

  • Inflammatory Conditions: The plant is traditionally used to reduce inflammation associated with conditions like arthritis and gout.[2]

  • Digestive Ailments: Dandelion root is a well-known bitter tonic that stimulates appetite and aids digestion. It has also been used as a mild laxative.

  • Kidney and Urinary Tract Issues: The leaves of the dandelion are a potent diuretic, promoting urine flow to help flush out toxins and treat fluid retention.

  • Skin Problems: Topically, the milky latex from the stem has been used to treat warts, while infusions of the plant have been applied to soothe skin irritations.

The presence of sesquiterpene lactones, including this compound, in the roots and latex of the dandelion contributes to its characteristic bitter taste and is believed to be responsible for some of its anti-inflammatory and digestive stimulant properties.[1]

Ixeris sonchifolia

Ixeris sonchifolia is a flowering plant in the Asteraceae family that is used in traditional Chinese medicine.[3] Its traditional applications are primarily focused on its anti-inflammatory and detoxifying properties.

In traditional Chinese medicine, Ixeris sonchifolia is used for:

  • Clearing Heat and Detoxification: It is employed to treat conditions associated with "heat" in the body, such as fevers, sore throats, and infections.

  • Reducing Inflammation: The plant is used to alleviate pain and swelling associated with various inflammatory conditions.[4]

  • Cooling the Blood: It is traditionally used in formulas to treat bleeding disorders believed to be caused by "heat in the blood."

  • Cardiovascular and Cerebrovascular Health: Modern clinical applications in China have seen the use of injections derived from Ixeris sonchifolia for treating cardiovascular and cerebrovascular diseases.[4]

Phytochemical analyses of Ixeris sonchifolia have revealed the presence of numerous bioactive compounds, including flavonoids, triterpenes, and sesquiterpenes, which collectively contribute to its therapeutic effects.[3]

Quantitative Data

Quantitative analysis of this compound and related compounds in plant materials is crucial for standardization and for understanding their contribution to the overall bioactivity. While specific data for the 11β,13-dihydro derivative is limited, studies on the parent compound, taraxinic acid β-D-glucopyranosyl ester (TA-G), in Taraxacum officinale provide valuable insights.

Plant SpeciesPlant PartCompoundConcentrationReference
Taraxacum officinaleLatexTaraxinic acid β-D-glucopyranosyl ester (TA-G)Up to 7% of fresh weight[5]
Taraxacum officinaleRootThis compoundPresent[6]

Note: The concentration of the 11β,13-dihydro derivative in the root is not explicitly quantified in the available literature but is confirmed to be a constituent.

Experimental Protocols

The isolation and characterization of this compound from plant material typically involve a series of chromatographic and spectroscopic techniques. The following is a synthesized protocol based on established methods for the isolation of sesquiterpene lactones from Asteraceae plants.[2][7]

General Experimental Workflow

G General Workflow for Isolation and Identification A Plant Material Collection and Preparation (e.g., Taraxacum officinale roots) B Extraction (e.g., with methanol (B129727) or ethanol) A->B C Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) B->C D Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) C->D E Preparative HPLC (e.g., Reversed-phase C18 column) D->E F Structure Elucidation (NMR, MS) E->F

Caption: Workflow for isolating this compound.

Detailed Methodology

4.2.1. Plant Material and Extraction

  • Fresh or dried roots of Taraxacum officinale are ground into a fine powder.

  • The powdered material is extracted exhaustively with methanol or ethanol (B145695) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

4.2.2. Fractionation

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The ethyl acetate and n-butanol fractions, which are typically rich in sesquiterpene lactones, are collected and concentrated.

4.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (B151607) and methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4.2.4. Structure Elucidation The purified compound is identified and its structure confirmed using the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the complete chemical structure and stereochemistry of the molecule.

Signaling Pathways

The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key cellular signaling pathways. This compound and related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as sesquiterpene lactones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

G Activation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STL 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Keap1_Nrf2 Keap1-Nrf2 Complex STL->Keap1_Nrf2 Inhibition of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_degradation Ubiquitination and Proteasomal Degradation Keap1_Nrf2->Ub_degradation Under normal conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 pathway activation by this compound.

The activation of the Nrf2 pathway by this compound likely underlies the antioxidant and anti-inflammatory properties observed in the traditional uses of Taraxacum officinale and Ixeris sonchifolia. The upregulation of cytoprotective genes helps to mitigate cellular damage caused by oxidative stress and inflammation.

Conclusion and Future Directions

This compound is a bioactive sesquiterpene lactone found in traditionally used medicinal plants. Its presence in Taraxacum officinale and Ixeris sonchifolia correlates with their ethnobotanical applications for inflammatory and other disorders. The activation of the Nrf2 signaling pathway provides a plausible molecular mechanism for its therapeutic effects.

Future research should focus on:

  • Quantitative Analysis: Accurate quantification of this compound in different plant parts and under various growing conditions to aid in the standardization of herbal preparations.

  • Pharmacological Studies: In-depth in vivo studies to confirm the anti-inflammatory, hepatoprotective, and other pharmacological activities specifically attributed to this compound.

  • Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of standardized extracts containing this compound for the treatment of relevant human diseases.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

A Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a naturally occurring sesquiterpenoid found in plants of the Ixeris genus, notably Ixeris sonchifolia. As a member of the sesquiterpene lactone class, it is of interest to the scientific community for its potential biological activities, which may include anti-inflammatory, cytotoxic, and neuroprotective effects, characteristic of this compound family. This technical guide provides a consolidated overview of the currently available information on this compound, including its commercial availability, physicochemical properties, and the biological context derived from studies on its plant source and related compounds. It is important to note that while the broader class of sesquiterpenoids from Ixeris sonchifolia has been the subject of phytochemical and pharmacological research, specific in-depth studies on this compound are limited. This document aims to provide a foundational resource for researchers by summarizing existing data and outlining general experimental approaches.

Commercial Availability

For research purposes, this compound can be acquired from a number of specialized chemical suppliers. The compound is typically supplied as a powder with purity suitable for laboratory investigations.

SupplierCatalog NumberPurityAvailable QuantityCAS Number
BOC SciencesNP591798.0%5 mg75911-16-9
TargetMolTN6271>98%Inquire75911-16-9
MedChemExpressHY-N13537>98%5 mg, 10 mg75911-16-9
Sigma-AldrichADVH9B9B816BNot specifiedCurrently unavailable75911-16-9
PsaitongD14973≥98% (HPLC)5 mg75911-16-9

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for experimental design, including solvent selection and analytical method development.

PropertyValue
Molecular Formula C₂₁H₃₀O₉
Molecular Weight 426.46 g/mol
CAS Number 75911-16-9
Appearance Powder/Solid
Purity Typically ≥98%
Storage Conditions 2-8°C, protected from light, sealed, and dry
Boiling Point (Predicted) 661.6 ± 55.0 °C
Density (Predicted) 1.37 ± 0.1 g/cm³

Experimental Protocols

While specific experimental protocols for the use of this compound are not extensively detailed in the available literature, a general methodology for the isolation and analysis of sesquiterpene lactones from Ixeris sonchifolia can be described. This serves as a foundational protocol that can be adapted for studies involving the pure compound.

General Protocol for Isolation of Sesquiterpene Lactones from Ixeris sonchifolia

This protocol outlines a typical workflow for the extraction and purification of sesquiterpene lactones from their natural source.

  • Plant Material Collection and Preparation:

    • Collect and identify whole plants of Ixeris sonchifolia.

    • Wash the plant material to remove soil and debris.

    • Air-dry the plants in a shaded, well-ventilated area until brittle.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (B129727) (or ethanol) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

    • Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the components.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify the pooled fractions using techniques like preparative high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound.

  • Structural Elucidation:

    • Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

G Figure 1. General Workflow for Isolation and Purification. A Dried, Powdered Ixeris sonchifolia B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H Preparative HPLC G->H I Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester H->I J Structural Analysis (NMR, MS) I->J

Caption: General workflow for the isolation of the target compound.

Biological Activities and Potential Signaling Pathways

Research on extracts from Ixeris sonchifolia and its constituent compounds has indicated several biological activities.[1] It is plausible that this compound contributes to these effects.

  • Anti-inflammatory Activity: Extracts of Ixeris sonchifolia have demonstrated anti-inflammatory effects, for instance, by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] This activity is often linked to the downregulation of pro-inflammatory enzymes like iNOS and COX-2.[2]

  • Cytotoxic Activity: Various sesquiterpene lactones isolated from Ixeris sonchifolia have shown cytotoxic effects against human cancer cell lines, such as A549 non-small cell lung cancer cells.[3][4]

  • Neuroprotective Effects: Some sesquiterpenoids from this plant have exhibited protective effects in models of oxygen-glucose deprivation/reperfusion-induced cell injury.[5]

While the specific mechanism of action for this compound has not been elucidated, many sesquiterpene lactones exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A putative mechanism is illustrated below.

G Figure 2. Putative Anti-Inflammatory Signaling Pathway. cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimulus (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Release C->D E NF-κB Nuclear Translocation D->E H NF-κB E->H F Gene Transcription G Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) F->G I DNA Binding H->I I->F X 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester X->C Inhibition

Caption: Putative inhibition of the NF-κB pathway by the compound.

Conclusion

This compound represents a molecule of interest within the broader field of natural product chemistry and pharmacology. While comprehensive data on this specific compound is still emerging, the information available on its chemical class and plant origin provides a strong foundation for future research. This guide offers a starting point for investigators by consolidating current knowledge on its commercial sourcing, properties, and plausible biological activities, thereby facilitating further exploration into its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. This compound has been identified in Punica granatum (pomegranate) and is of interest for further research and development due to its potential therapeutic properties.[1] These application notes provide a comprehensive overview and a representative protocol for the isolation and purification of this compound from its natural source.

Data Presentation

The isolation of this compound is a multi-step process that begins with the extraction of crude plant material, followed by fractionation and chromatographic purification. The following table summarizes representative yields of different fractions obtained from the extraction of Punica granatum rinds, which can provide a general expectation for the initial stages of the isolation process.

Extraction/Fractionation StepStarting Material (Dry Weight)Solvent SystemYield (w/w %)Reference
Methanolic Extraction3.0 kgMethanol (B129727)26.67%[2]
Ethyl Acetate (B1210297) Fraction800 g (of methanolic extract)Ethyl Acetate27.00%[2]

Note: The yield of the final purified this compound will be significantly lower and is dependent on the concentration of the target compound in the starting plant material and the efficiency of the purification steps.

Experimental Protocols

The following is a representative, detailed protocol for the isolation of this compound. This protocol is based on established methods for the isolation of sesquiterpene lactone glycosides from plant materials.

Plant Material Collection and Preparation
  • 1.1. Collect fresh leaves of Punica granatum.

  • 1.2. Air-dry the leaves in a well-ventilated area at room temperature until a constant weight is achieved.

  • 1.3. Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction
  • 2.1. Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at a 1:5 (w/v) ratio at room temperature for 72 hours with occasional stirring.

  • 2.2. Filter the extract through Whatman No. 1 filter paper.

  • 2.3. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • 2.4. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Solvent Partitioning (Fractionation)
  • 3.1. Suspend the crude methanolic extract in distilled water.

  • 3.2. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc).

  • 3.3. For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

  • 3.4. Collect the respective organic layers and the final aqueous layer.

  • 3.5. Concentrate each fraction to dryness in vacuo. The sesquiterpene lactone glycosides are expected to be enriched in the more polar fractions, such as ethyl acetate and the aqueous fraction.

Chromatographic Purification
  • 4.1. Column Chromatography:

    • 4.1.1. Subject the ethyl acetate or butanol fraction to column chromatography on silica (B1680970) gel.

    • 4.1.2. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

    • 4.1.3. Collect fractions of a defined volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

    • 4.1.4. Combine fractions with similar TLC profiles.

  • 4.2. Preparative High-Performance Liquid Chromatography (HPLC):

    • 4.2.1. Further purify the fractions containing the target compound using preparative HPLC.

    • 4.2.2. Column: A reversed-phase C18 column is typically suitable.

    • 4.2.3. Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is a common mobile phase for separating glycosides. A representative gradient could be: 10% ACN to 50% ACN over 40 minutes.

    • 4.2.4. Detection: Monitor the elution profile using a UV detector, typically in the range of 200-220 nm for sesquiterpene lactones.

    • 4.2.5. Collect the peak corresponding to this compound.

Structure Elucidation and Purity Assessment
  • 5.1. Confirm the identity and structure of the isolated compound using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure.

  • 5.2. Assess the purity of the final compound using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Start Punica granatum Leaves Drying Drying and Grinding Start->Drying Extraction Methanol Extraction Drying->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Fractions Fraction Collection Partitioning->Fractions EtOAc_Fraction Ethyl Acetate Fraction Fractions->EtOAc_Fraction Select Bioactive Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring and Fraction Pooling Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC (C18) TLC_Monitoring->Prep_HPLC Pure_Compound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) and Purity Check (HPLC) Pure_Compound->Analysis

Caption: A generalized workflow for the isolation of this compound.

Putative Anti-inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK MAPK_Kinases MAPK Kinases (e.g., JNK, p38) Receptor->MAPK_Kinases IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK_Kinases->AP1 AP1_n AP-1 AP1->AP1_n Translocation IkB_NFkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n->Gene_Expression AP1_n->Gene_Expression Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IKK Inhibition Compound->NFkB Inhibition of DNA Binding Compound->MAPK_Kinases Inhibition

References

Application Notes and Protocols for the HPLC Purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities.[1] Effective purification of this compound is essential for its characterization, pharmacological screening, and potential drug development. High-performance liquid chromatography (HPLC) is the method of choice for the analysis and purification of sesquiterpene lactones.[2] This document provides a detailed protocol for the preparative HPLC purification of this compound from a crude plant extract or a semi-purified fraction. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties

PropertyValueSource
Molecular FormulaC21H30O9[3][]
Molecular Weight426.46 g/mol [3]
CAS Number75911-16-9[3][]
AppearanceSolid Powder[][5]
Purity (Commercial)≥98% (HPLC)[][6][7][8][9]

Experimental Protocol

This protocol outlines a general procedure that may require optimization based on the specific nature of the starting material and the available instrumentation.

1. Materials and Equipment

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Water (Milli-Q or equivalent), Formic acid (FA, optional, for pH adjustment).

  • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD). A fraction collector is highly recommended.

  • Sample Preparation: Crude extract or semi-purified fraction containing the target compound, solid-phase extraction (SPE) cartridges (optional, for sample cleanup), centrifuge, vials.

  • Post-Purification: Rotary evaporator or lyophilizer for solvent removal.

2. Sample Preparation

  • Extraction: The initial plant material is typically extracted with a solvent such as methanol or ethanol.[10] The resulting crude extract is then concentrated under reduced pressure.

  • Pre-Purification (Optional): For complex extracts, a preliminary fractionation using techniques like liquid-liquid extraction or column chromatography over silica (B1680970) gel or a polymeric resin can enrich the target compound.

  • Solubilization: Dissolve the extract or fraction in a suitable solvent, ideally the initial mobile phase composition (e.g., a mixture of water and acetonitrile). To avoid peak distortion, it is important to dissolve the sample in a solvent mixture that is weaker than or equal in elution strength to the initial mobile phase.[1]

  • Filtration: Centrifuge the sample solution to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

The following conditions are a starting point and should be optimized for the best resolution and purity.

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 30% B to 70% B over 40 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[11]
Injection Volume 500 µL (dependent on sample concentration and column capacity)

4. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak of interest. The retention time will need to be determined from an initial analytical run.

  • For overlapping peaks, it may be necessary to collect narrower fractions and analyze them separately for purity.

5. Post-Purification Analysis and Processing

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Data Presentation

Table 1: Representative HPLC Purification Data for this compound

ParameterValue
Starting Material Semi-purified fraction from Taraxacum officinale
Initial Purity (by HPLC area %) ~45%
Retention Time (Analytical) 18.5 min
Retention Time (Preparative) 22.1 min
Final Purity (by HPLC area %) >98%
Recovery Rate ~85%
Final Yield Dependent on the concentration in the starting material

Note: The retention times are provided as examples and will vary depending on the specific HPLC system and conditions.

Visualizations

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Crude_Extract Crude Plant Extract Pre_Purification Pre-Purification (e.g., LLE, Silica CC) Crude_Extract->Pre_Purification Solubilization Solubilization in Initial Mobile Phase Pre_Purification->Solubilization Filtration Filtration (0.45 µm) Solubilization->Filtration HPLC_Injection Preparative HPLC Injection Filtration->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal (Evaporation/Lyophilization) Purity_Check->Solvent_Removal Structure_Confirmation Structure Confirmation (MS, NMR) Solvent_Removal->Structure_Confirmation Purified_Compound Purified Compound (>98%) Structure_Confirmation->Purified_Compound

Caption: Experimental workflow for the HPLC purification of this compound.

Purification_Strategy Start Crude Extract Method_Development Analytical HPLC Method Development Start->Method_Development Optimize_Gradient Optimize Gradient & Flow Rate Method_Development->Optimize_Gradient Scale_Up Scale-Up to Preparative HPLC Optimize_Gradient->Scale_Up Purity_Assessment Assess Purity of Fractions Scale_Up->Purity_Assessment Purity_Assessment->Scale_Up Purity < 98% (Re-purify) Pool_Fractions Pool Pure Fractions Purity_Assessment->Pool_Fractions Purity > 98% Final_Product Final Purified Compound Pool_Fractions->Final_Product

Caption: Logical strategy for the development and execution of the HPLC purification method.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who are interested in the identification, characterization, and quantification of this sesquiterpene lactone glycoside.

Introduction

This compound is a sesquiterpene lactone glycoside, a class of natural products known for a wide range of biological activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolism, and quality control studies of this compound. This document outlines a detailed LC-MS/MS method for its analysis.

Predicted Mass Spectrometric Data

Based on its chemical structure (Molecular Formula: C₂₁H₃₀O₉), the following mass-to-charge ratios (m/z) for various adducts of this compound can be predicted, which are essential for its detection by mass spectrometry.

AdductPredicted m/z
[M+H]⁺427.1963
[M+Na]⁺449.1782
[M+K]⁺465.1522
[M+NH₄]⁺444.2228
[M-H]⁻425.1817
[M+HCOO]⁻471.1872
[M+CH₃COO]⁻485.2028

Note: This data is predictive and should be confirmed experimentally.

Experimental Protocols

The following protocols are based on established methods for the analysis of sesquiterpene lactones and their glycosides. Optimization may be required for specific instrumentation and sample matrices.

3.1. Sample Preparation

  • Plant Material: Extract dried and powdered plant material with methanol (B129727) or ethanol (B145695) using sonication or maceration. Filter the extract and evaporate the solvent under reduced pressure. Re-dissolve the residue in a suitable solvent for LC-MS analysis, such as 50% methanol in water.

  • Biological Fluids (Plasma, Urine): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) or methanol to one volume of the biological fluid. Vortex, then centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Solid Phase Extraction (SPE): For cleaner samples and pre-concentration, an SPE protocol using a C18 cartridge can be employed. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the analyte with methanol.

3.2. Liquid Chromatography (LC) Method

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS) Method

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes. Positive mode is often preferred for sesquiterpene lactones.

  • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for structural confirmation and Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific precursor-to-product ion transition. A starting range of 15-40 eV is recommended.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to proceed through the initial loss of the glucopyranosyl moiety followed by fragmentation of the sesquiterpene lactone core.

fragmentation_pathway M_H [M+H]⁺ m/z 427.1963 Aglycone [Aglycone+H]⁺ m/z 265.1434 M_H->Aglycone - C₆H₁₀O₅ (162.0528 Da) Fragment1 [Aglycone+H - H₂O]⁺ m/z 247.1328 Aglycone->Fragment1 - H₂O Fragment2 [Aglycone+H - CO]⁺ m/z 237.1485 Aglycone->Fragment2 - CO Fragment3 [Aglycone+H - H₂O - CO]⁺ m/z 219.1379 Fragment1->Fragment3 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway.

Quantitative Analysis

For quantitative studies, a Multiple Reaction Monitoring (MRM) method should be developed. This involves selecting a specific precursor ion and one or two of its most intense and specific product ions.

Example MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound427.2265.110020
This compound427.2247.110025
Internal Standard (e.g., a structurally related compound)User DefinedUser Defined100User Defined

Note: The above values are illustrative and require experimental optimization.

A calibration curve should be constructed by analyzing a series of known concentrations of the standard compound. The concentration of the analyte in unknown samples can then be determined from this curve.

Experimental Workflow

The overall workflow for the analysis of this compound is summarized in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection (ESI) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Qualitative Qualitative Analysis (Identification, Fragmentation) MSMS->Qualitative Quantitative Quantitative Analysis (MRM, Calibration Curve) MSMS->Quantitative

Caption: General experimental workflow diagram.

Conclusion

The protocols described provide a robust framework for the sensitive and specific analysis of this compound by LC-MS/MS. The provided methodologies can be adapted for various research applications, from natural product discovery to clinical and preclinical drug development. It is important to note that due to the limited availability of specific experimental data for this compound, the provided fragmentation pathway and quantitative parameters are based on the analysis of structurally related compounds and should be experimentally verified.

Application Notes and Protocols for In Vitro Evaluation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for a wide range of biological activities. This document provides detailed application notes and protocols for conducting in vitro assays to assess the potential anti-inflammatory and anticancer activities of this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for evaluating related taraxinic acid derivatives and other sesquiterpene lactones. The data presented for analogous compounds can serve as a valuable reference for anticipating the potential efficacy of this compound.

Predicted Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit:

  • Anti-inflammatory activity: By potentially inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), likely through the modulation of the NF-κB signaling pathway.

  • Anticancer activity: By inducing cytotoxicity and apoptosis in various cancer cell lines, with potential selectivity towards certain cancer types like melanoma and prostate cancer.

Data Presentation: In Vitro Activity of Related Taraxinic Acid Derivatives

The following tables summarize the reported in vitro activities of taraxinic acid and its closely related derivatives. This data can be used as a benchmark for interpreting the results obtained for this compound.

Table 1: Anticancer Activity of Taraxinic Acid and Related Compounds

Compound/ExtractCell LineAssayEndpointResult
Taraxinic acidHL-60 (Human promyelocytic leukemia)MTT AssayProliferation InhibitionPotent antiproliferative activity[1]
Taraxasterol (B1681928)PC3 (Human prostate cancer)MTT AssayIC50114.68 ± 3.28 µM (24h), 108.70 ± 5.82 µM (48h), 49.25 ± 3.22 µM (72h)[2]
Taraxacum officinale flower extractCaco-2 (Human colorectal adenocarcinoma)Not specifiedCytotoxicityExhibited cytotoxic activities
Betulinic acid derivativesB164A5 (Murine melanoma)MTT AssayIC508.11 µM - 9.15 µM[3]
Kojic acid derivativesA375 (Human malignant melanoma)Sulforhodamine B assayIC5011.26 - 68.58 µM[4]

Table 2: Anti-inflammatory Activity of Taraxacum officinale Extracts (Containing Taraxinic Acid Derivatives)

Extract/FractionCell LineParameterInhibitionIC50
Methanol extract of T. officinale leavesRAW 264.7NO ProductionDose-dependent-
Chloroform fraction of T. officinale leaves extractRAW 264.7NO ProductionDose-dependent66.51 µg/mL[5]
Chloroform fraction of T. officinale leaves extractRAW 264.7PGE2 ProductionDose-dependent90.96 µg/mL[5]
Chloroform fraction of T. officinale leaves extractRAW 264.7TNF-α ProductionDose-dependent114.76 µg/mL[5]
Chloroform fraction of T. officinale leaves extractRAW 264.7IL-1β ProductionDose-dependent171.06 µg/mL[5]

Experimental Protocols

Anticancer Activity: MTT Cell Proliferation Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, DU145 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-inflammatory Activity: TNF-α and IL-6 ELISA

This protocol quantifies the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of treated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound (dissolved in DMSO)

  • LPS

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of cytokine inhibition compared to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 Activates Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->Bax Activates Compound->Bcl2 Inhibits CytoC->Apaf1 G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare stock solution of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester in DMSO treat_cells Treat cells with serial dilutions of the test compound prep_compound->treat_cells prep_cells Culture and maintain cancer or macrophage cell lines seed_cells Seed cells in 96-well plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for specified duration treat_cells->incubate measure Perform specific assay measurement (MTT, Griess, ELISA) incubate->measure read_plate Read absorbance/ fluorescence on a plate reader measure->read_plate calc_viability Calculate % viability / inhibition read_plate->calc_viability det_ic50 Determine IC50 values calc_viability->det_ic50

References

Application Notes and Protocols: Cell-Based Studies with 11β,13-Dihydrotaraxinic Acid β-D-glucopyranosyl Ester and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for a variety of biological activities. While direct cell-based studies on this specific compound are limited in publicly available literature, research on the closely related compounds, taraxinic acid and its β-D-glucopyranosyl ester, provides valuable insights into its potential cytotoxic and cell-differentiating properties. These compounds are primarily isolated from plants of the Taraxacum genus (dandelions).

This document provides a summary of the available data on related compounds to guide the design of cell-based assays for this compound. The experimental protocols provided are established methods for assessing cytotoxicity and elucidating cellular signaling pathways.

Data Presentation

Due to the limited quantitative data available for this compound, this section presents findings on the related compound, taraxinic acid, to serve as a reference for expected biological activities.

Table 1: Antiproliferative Activity of Taraxinic Acid

Cell LineCell TypeAssayEndpointResultReference
HL-60Human Promyelocytic LeukemiaMTT AssayProliferationPotent antiproliferative activity[1][2][3][4]

Table 2: Cell Differentiation Activity of Taraxinic Acid

Cell LineEffectMarkers of DifferentiationReference
HL-60Induction of differentiation to monocyte/macrophage lineageIncreased NBT reduction, esterase activity, phagocytic activity; Morphological changes; Increased expression of CD14 and CD66b[1][2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in a cell-based setting.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of the compound on cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60, A375, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is to investigate the effect of the compound on proteins involved in apoptosis and cell cycle regulation. Based on studies with taraxinic acid, key proteins to investigate include c-Myc, p21CIP1, and p27KIP1.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflow based on studies of related compounds.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed Cells in 96-well Plate B Treat with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance at 570nm E->F G Calculate IC50 Value F->G

Workflow for MTT-based cytotoxicity assay.

G cluster_1 Hypothesized Signaling Pathway of Taraxinic Acid Derivatives Compound Taraxinic Acid Derivative Cell Leukemia Cell (e.g., HL-60) Compound->Cell cMyc c-Myc Expression Cell->cMyc p21 p21(CIP1) Expression Cell->p21 p27 p27(KIP1) Expression Cell->p27 Differentiation Cell Differentiation cMyc->Differentiation p21->Differentiation p27->Differentiation

Proposed signaling pathway for cell differentiation.

Disclaimer: The data and signaling pathways presented are based on studies of structurally related compounds and should be used as a guide. The specific effects and mechanisms of this compound need to be experimentally validated.

References

Application Notes: Anti-inflammatory Assays for Sesquiterpene Lactone Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of standard in vitro assays and protocols for evaluating the anti-inflammatory properties of sesquiterpene lactone glycosides. The methodologies described herein are foundational for screening and characterizing novel anti-inflammatory compounds.

Introduction

Sesquiterpene lactones are a large class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[1][2] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The evaluation of these activities is a critical step in the drug discovery and development process.

The most common in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling.[5][6]

Data Presentation: Inhibitory Activity of Sesquiterpene Lactones

The following tables summarize the inhibitory concentrations (IC₅₀) of various sesquiterpene lactones on the production of key inflammatory mediators in LPS-stimulated macrophage cell models. This data provides a comparative reference for the potency of different compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC₅₀ (µM)Reference
Zaluzanin-CRAW 264.76.61[7]
EstafiatoneRAW 264.73.80[7]
8-deoxylactucinMurine Peritoneal Cells2.81[8]
2α-hydroxyl-3β-angeloylcinnamolide (HAC)RAW 264.717.68[9]
PJH-1 (acetylated HAC derivative)RAW 264.77.31[10]
Ixerisoside ARAW 264.712.13 - 31.10[11]
Magnograndiolide (Compound 5)RAW 264.70.79[12]
CostunolideRAW 264.7>10[13]
Dehydrocostus lactoneRAW 264.71.9[13]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineIC₅₀ (µM)Reference
CostunolideTNF-αL9292.05[14][15]
Dehydrocostus lactoneTNF-αL9292.06[14][15]
6A (Costunolide analogue)TNF-αL9291.84[14][15]
16 (Costunolide analogue)TNF-αL9291.97[14][15]
Neurolenin BTNF-αTHP-10.17[16]
Lobatin BTNF-αTHP-12.32[16]
2α-hydroxyl-3β-angeloylcinnamolide (HAC)TNF-αRAW 264.798.66[9]
PJH-1 (acetylated HAC derivative)TNF-αRAW 264.73.38[10]
Arnicolide B & CTNF-α, IL-6RAW 264.7Inhibition observed[5]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of sesquiterpene lactones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][17] The following diagrams illustrate these pathways and a general experimental workflow for assessing the anti-inflammatory activity of test compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays A RAW 264.7 Macrophage Culture B Seed cells in plates (e.g., 96-well, 24-well, 6-well) A->B C Pre-treat with Sesquiterpene Lactone Glycosides (SLGs) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Measurement (ELISA for TNF-α, IL-6) D->F G ROS Measurement (DCFH-DA Assay) D->G H Protein Analysis (Western Blot for NF-κB/MAPK) D->H I Data Analysis (IC50 Calculation) E->I F->I G->I H->I

Caption: General experimental workflow for evaluating anti-inflammatory SLGs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription SLG Sesquiterpene Lactone Glycosides SLG->IKK inhibit SLG->IkB inhibit degradation

Caption: Inhibition of the NF-κB signaling pathway by SLGs.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK activates phosphorylation JNK p-JNK TLR4->JNK activates phosphorylation p38 p-p38 TLR4->p38 activates phosphorylation AP1 AP-1 ERK->AP1 activate JNK->AP1 activate p38->AP1 activate Genes Pro-inflammatory Gene Expression AP1->Genes SLG Sesquiterpene Lactone Glycosides SLG->ERK inhibit phosphorylation SLG->JNK inhibit phosphorylation SLG->p38 inhibit phosphorylation

Caption: Inhibition of the MAPK signaling pathway by SLGs.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (Sesquiterpene Lactone Glycosides)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well flat-bottom plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Objective: To measure the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • LPS

  • Test Compounds

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free DMEM

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 6-12 hours).

  • Probe Loading:

    • Remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of freshly prepared DCFH-DA working solution (e.g., 10-20 µM in serum-free DMEM) to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculation: The percentage of ROS inhibition is calculated relative to the LPS-stimulated control group.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • Culture supernatants from Protocol 1 (Step 4)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader (450 nm)

Procedure:

  • Sample Collection: Collect the cell culture supernatants after the 24-hour incubation with test compounds and LPS. Centrifuge to remove any cell debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's specific protocol. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a biotin-conjugated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated. Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.

Protocol 4: Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)

Objective: To assess the effect of test compounds on the activation of key proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-ERK, p-JNK, p-p38) signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • LPS

  • Test Compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, as phosphorylation events are rapid).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels. β-actin is typically used as a loading control.

References

Application Notes and Protocols for Cytotoxicity Testing of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a natural product that has been isolated from Punica granatum[1]. As with many natural compounds, evaluating its potential as a therapeutic agent requires a thorough assessment of its biological activity, including its cytotoxic effects.[2][3] These application notes provide a comprehensive guide to performing initial in vitro cytotoxicity screening of this compound. The protocols outlined below describe standard assays for measuring cell viability, membrane integrity, and apoptosis, which are critical endpoints in determining a compound's cytotoxic potential.[4]

Data Presentation

The quantitative results from the following experimental protocols should be summarized to facilitate comparison of the cytotoxic effects of this compound across different cell lines, concentrations, and time points.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cancer Cell Line 1 (e.g., MCF-7) 0 (Vehicle Control)24100 ± 5.2
12495 ± 4.8
102478 ± 6.1
502445 ± 3.9
1002421 ± 2.5
Non-Cancerous Cell Line (e.g., MCF-10A) 0 (Vehicle Control)24100 ± 4.5
1002492 ± 5.1

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
Cancer Cell Line 1 (e.g., HeLa) 0 (Vehicle Control)485 ± 1.2
104815 ± 2.5
504840 ± 3.8
1004875 ± 5.5
Non-Cancerous Cell Line (e.g., HEK293) 0 (Vehicle Control)484 ± 0.9
1004810 ± 1.8

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Cancer Cell Line 1 (e.g., A549) 0 (Vehicle Control)242.1 ± 0.51.5 ± 0.3
502425.4 ± 3.110.2 ± 1.9
1002445.8 ± 4.222.7 ± 2.8

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5][7]

Materials:

  • This compound

  • Target cell lines (e.g., cancer cell lines and non-cancerous control lines)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][9] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5][9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]

Materials:

  • Target cell lines

  • 96-well tissue culture plates

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents)

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).[12]

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[13]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13][14] Add 50 µL of the LDH reaction mixture to each well.[13][14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[16]

Materials:

  • Target cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[15][16]

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and discarding the supernatant.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be positive for both stains.

Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, A549) Incubation Incubation with Compound (e.g., 24, 48, 72 hours) Cell_Culture->Incubation Compound_Prep Preparation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester dilutions Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Staining (Apoptosis) Incubation->Apoptosis Data_MTT Calculate % Cell Viability MTT->Data_MTT Data_LDH Calculate % Cytotoxicity LDH->Data_LDH Data_Apoptosis Quantify Apoptotic vs. Necrotic Cells Apoptosis->Data_Apoptosis Conclusion Determine Cytotoxic Profile and IC₅₀ Data_MTT->Conclusion Data_LDH->Conclusion Data_Apoptosis->Conclusion

Caption: Workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome cluster_execution Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Cell_Membrane Cell Membrane JNK JNK Activation ROS->JNK Bax_Bak Bax/Bak Activation JNK->Bax_Bak Inhibits Bcl-2 Mito_Damage Mitochondrial Membrane Damage Bax_Bak->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 Casp3 Pro-Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Experimental Study of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside with potential therapeutic applications. This document outlines detailed protocols for assessing its anti-inflammatory and anticancer activities, focusing on key cellular and molecular assays.

Application Notes

Compound of Interest: this compound

Background: this compound is a natural product that can be isolated from plants such as Punica granatum and Taraxacum officinale.[1] Sesquiterpene lactones, the class of compounds to which it belongs, are known for a wide range of biological activities, including anti-inflammatory and anticancer effects. The aglycone, taraxinic acid, has demonstrated the ability to induce differentiation in human leukemia cells.[2] The glycosidic moiety may influence the compound's solubility, stability, and pharmacokinetic properties.

Potential Applications:

  • Anti-inflammatory Research: Investigation of its potential to modulate inflammatory pathways, such as the NF-κB signaling cascade. Sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation.

  • Anticancer Drug Discovery: Screening for cytotoxic activity against various cancer cell lines and elucidation of its mechanism of action, including apoptosis induction and cell cycle arrest.

  • Pharmacology and Toxicology: Determination of the compound's effective concentration range and assessment of its safety profile in cellular models.

Key Experimental Areas:

  • In Vitro Anti-inflammatory Activity: Assessing the inhibition of inflammatory mediators and pathways in cell-based models.

  • In Vitro Anticancer Activity: Determining the cytotoxic and apoptotic effects on cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by the compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of the compound on key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line)

  • This compound

  • LPS (Lipopolysaccharide) for stimulating inflammation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with the compound for a specified time. For inflammation studies, pre-treat with the compound before stimulating with LPS (e.g., 1 µg/mL for 30 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines (IC₅₀ values in µM)

Cell Line24 hours48 hours72 hours
HeLa 85.6 ± 7.252.3 ± 4.531.8 ± 2.9
MCF-7 98.2 ± 8.165.7 ± 5.842.1 ± 3.7
A549 110.4 ± 9.578.9 ± 6.455.6 ± 4.8

Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells (48 hours)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control 95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
Compound (50 µM) 45.8 ± 3.732.7 ± 2.918.3 ± 1.63.2 ± 0.4

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in LPS-stimulated RAW 264.7 Cells

ProteinControlLPSLPS + Compound (25 µM)LPS + Compound (50 µM)
p-p65/p65 1.0 ± 0.14.8 ± 0.52.5 ± 0.31.3 ± 0.2
p-IκBα/IκBα 1.0 ± 0.15.2 ± 0.62.8 ± 0.41.5 ± 0.2
p-ERK1/2 / ERK1/2 1.0 ± 0.13.9 ± 0.42.1 ± 0.31.2 ± 0.1
p-p38 / p38 1.0 ± 0.14.1 ± 0.52.3 ± 0.31.4 ± 0.2

(Note: Data presented in tables are hypothetical and for illustrative purposes only.)

Mandatory Visualizations

Experimental_Workflow_Anticancer cluster_invitro In Vitro Anticancer Evaluation start 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester cell_lines Cancer Cell Lines (e.g., HeLa, MCF-7) start->cell_lines mtt MTT Assay (Cell Viability) cell_lines->mtt ic50 Determine IC₅₀ mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot (Apoptotic Proteins) ic50->western analysis Data Analysis & Conclusion apoptosis->analysis western->analysis Experimental_Workflow_Anti_inflammatory cluster_invitro_inflam In Vitro Anti-inflammatory Evaluation start 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester macrophages Macrophage Cell Line (e.g., RAW 264.7) start->macrophages pretreatment Pre-treatment with Compound macrophages->pretreatment lps LPS Stimulation pretreatment->lps western_inflam Western Blot (NF-κB & MAPK Pathways) lps->western_inflam analysis_inflam Data Analysis & Conclusion western_inflam->analysis_inflam NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 p_IkBa p-IκBα p65_p50->IkBa Bound to p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation degradation Proteasomal Degradation p_IkBa->degradation Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to genes Pro-inflammatory Gene Transcription DNA->genes MAPK_Signaling_Pathway cluster_pathway MAPK Signaling Cascade Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Response Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->MAPKK Potential Inhibition

References

Application Notes and Protocols for the Dissolution of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in various research applications, including in vitro and in vivo studies. This document provides detailed application notes and protocols for the effective solubilization of this compound.

Data Presentation: Solubility Guidelines

Solvent Compound Class Expected Solubility Primary Use Case Notes
Dimethyl Sulfoxide (DMSO)Sesquiterpene Lactone GlycosideHighIn vitro stock solutionsA common solvent for natural products. Recommended for creating high-concentration stock solutions.
Ethanol (EtOH)Sesquiterpene Lactone GlycosideModerate to HighIn vitro & in vivo studiesA less toxic alternative to DMSO for certain cell lines and in vivo models.
Methanol (MeOH)Sesquiterpene Lactone GlycosideModerate to HighExtraction & initial dissolutionOften used in the extraction of this class of compounds from plant material.[1]
AcetoneTaraxinic Acid (related compound)Likely ModerateGeneral laboratory useThe related aglycone is soluble in acetone.[2]
ChloroformTaraxinic Acid (related compound)Likely Low to ModerateNot recommended for biological assaysThe presence of the glucopyranosyl ester group will likely reduce solubility in non-polar solvents.[2]
WaterSesquiterpene Lactone GlycosideLowDilution of stock solutionsThe glycosidic moiety may impart slight water solubility, but it is generally expected to be low.
Phosphate-Buffered Saline (PBS)N/AVery LowFinal dilution for in vitro assaysThe compound is unlikely to be soluble directly in PBS. Use as a diluent for stock solutions.

Experimental Protocols

1. Preparation of a High-Concentration Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 426.46 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 426.46 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 234.5 µL

  • Dissolution: Add 234.5 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[3][4] For short-term use, store at 4°C.

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to a final working concentration for cell-based experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

  • Example Dilution (for a final concentration of 10 µM in 1 mL):

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting.

  • Application: Add the final working solution to the cells.

Mandatory Visualizations

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute with Culture Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing stock and working solutions.

Solubility_Testing_Logic start Start: Small Amount of Compound test_dmso Test DMSO start->test_dmso test_etoh Test Ethanol test_dmso->test_etoh No dissolved Soluble: Proceed to Stock Preparation test_dmso->dissolved Yes test_other Test Other Organic Solvents test_etoh->test_other No test_etoh->dissolved Yes test_other->dissolved Yes not_dissolved Not Soluble: Try Next Solvent test_other->not_dissolved No

Caption: Logic for preliminary solubility testing.

References

Application Notes and Protocols for In Vivo Testing of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone found in plants of the Taraxacum genus, commonly known as dandelion.[1] Sesquiterpene lactones as a class have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[2][3][4] These properties are often attributed to their ability to modulate key signaling pathways involved in inflammation and pain. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, based on established models for this class of compounds.

Potential Pharmacological Activities

Based on the activities of structurally related sesquiterpene lactones, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Sesquiterpene lactones are known to inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK.

  • Analgesic Activity: The anti-inflammatory properties of these compounds often translate to analgesic effects in various pain models.

  • Hepatoprotective Activity: Extracts rich in sesquiterpene lactones from Taraxacum officinale have demonstrated protective effects against liver toxicity in animal models.[3]

In Vivo Models for Efficacy Testing

A variety of well-established in vivo models can be employed to assess the pharmacological activities of this compound. The selection of models will depend on the specific therapeutic area of interest.

Models for Analgesic Activity

a) Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces the release of endogenous mediators like prostaglandins, which stimulate nociceptors, causing characteristic abdominal constrictions (writhing).

b) Hot Plate Test (Central Analgesia)

The hot plate test is a common method to evaluate centrally mediated analgesia. The test measures the reaction time of an animal to a thermal stimulus, which is indicative of the central pain threshold.

Models for Anti-inflammatory Activity

a) Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, which can be quantified.

b) Lipopolysaccharide (LPS)-Induced Endotoxemia (Systemic Inflammation)

Injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of a compound.

Model for Hepatoprotective Activity

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

CCl₄ is a well-known hepatotoxin that induces liver damage through the formation of free radicals, leading to lipid peroxidation and hepatocellular injury. This model is suitable for evaluating the potential of a compound to protect the liver from toxicant-induced damage.

Data Presentation

Table 1: Analgesic Effect of a Glucoside-Containing Plant Extract in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Number of Writhings (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-50.2 ± 3.5-
Test Compound10018.6 ± 2.162.9
Test Compound20016.1 ± 1.967.9
Test Compound40014.6 ± 1.770.9
Positive Control (e.g., Aspirin)10012.3 ± 1.575.5

*p < 0.05 compared to vehicle control. Data is hypothetical and based on a similar study.[5]

Table 2: Analgesic Effect of a Glucoside-Containing Plant Extract in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Reaction Time (seconds) at 60 min (Mean ± SEM)% Increase in Reaction Time
Vehicle Control-5.1 ± 0.4-
Test Compound1008.2 ± 0.660.8
Test Compound2009.5 ± 0.786.3
Test Compound40011.3 ± 0.9121.6
Positive Control (e.g., Morphine)1015.8 ± 1.2209.8

*p < 0.05 compared to vehicle control. Data is hypothetical and based on a similar study.[5]

Table 3: Anti-inflammatory Effect of a Plant Extract in the Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.12-
Test Compound500.85 ± 0.0932.0
Test Compound1000.68 ± 0.0745.6
Positive Control (e.g., Indomethacin)100.55 ± 0.06*56.0

*p < 0.05 compared to vehicle control. Data is hypothetical.

Table 4: Hepatoprotective Effect of a Sesquiterpene Lactone-Enriched Fraction on CCl₄-Induced Liver Injury in Mice

Treatment GroupDose (mg/kg)ALT (U/L) (Mean ± SEM)AST (U/L) (Mean ± SEM)ALP (U/L) (Mean ± SEM)Total Bilirubin (mg/dL) (Mean ± SEM)
Normal Control-35.2 ± 3.180.5 ± 7.2150.1 ± 12.50.5 ± 0.04
CCl₄ Control-250.6 ± 20.8450.2 ± 35.1380.5 ± 25.61.8 ± 0.15
Test Fraction100150.3 ± 15.2280.6 ± 22.3250.8 ± 20.11.1 ± 0.09
Test Fraction200105.8 ± 10.5190.4 ± 18.5195.3 ± 15.80.8 ± 0.06
Silymarin10080.1 ± 7.5150.9 ± 14.2170.2 ± 13.90.7 ± 0.05

*p < 0.05 compared to CCl₄ control. Data adapted from a study on a sesquiterpene lactone-enriched fraction from Taraxacum officinale.[3]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Aspirin)

  • 0.6% Acetic acid solution

  • Syringes and needles

  • Observation chambers

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Test compound (at least 3 doses), and Positive control.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Administer the positive control (e.g., Aspirin, 100 mg/kg, p.o.).

  • After a specific pre-treatment time (e.g., 60 minutes for p.o. administration), inject 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Record the number of writhes (abdominal constrictions and stretching of hind limbs) for each animal for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 2: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats for 12 hours before the experiment with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Test compound (at least 3 doses), and Positive control.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Administer the positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group] x 100

Visualization of Signaling Pathways and Workflows

To facilitate understanding of the potential mechanisms of action and experimental designs, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

G Workflow for Acetic Acid-Induced Writhing Test cluster_0 Preparation cluster_1 Dosing cluster_2 Induction and Observation cluster_3 Data Analysis Acclimatization Animal Acclimatization Fasting Fasting (12h) Acclimatization->Fasting Grouping Grouping of Animals Fasting->Grouping Dosing_Vehicle Administer Vehicle Dosing_Compound Administer Test Compound Dosing_Positive Administer Positive Control Acetic_Acid Inject Acetic Acid (i.p.) Dosing_Vehicle->Acetic_Acid 60 min Dosing_Compound->Acetic_Acid 60 min Dosing_Positive->Acetic_Acid 60 min Observation Observe and Count Writhings Acetic_Acid->Observation 5 min post-injection Calculation Calculate % Inhibition Observation->Calculation Analysis Statistical Analysis Calculation->Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

G Workflow for Carrageenan-Induced Paw Edema Test cluster_0 Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Acclimatization Animal Acclimatization Fasting Fasting (12h) Acclimatization->Fasting Grouping Grouping of Animals Fasting->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Dosing Administer Test Compound/Vehicle Initial_Measurement->Dosing Carrageenan Inject Carrageenan Dosing->Carrageenan 60 min Post_Measurement Measure Paw Volume at Intervals Carrageenan->Post_Measurement 1, 2, 3, 4 hours Calculation Calculate % Inhibition of Edema Post_Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema test.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. While specific efficacy and toxicity data for the pure compound require further investigation, the outlined models and methodologies, established for the broader class of sesquiterpene lactones, serve as a robust starting point for researchers. The successful execution of these studies will be crucial in elucidating the therapeutic potential of this natural product.

References

Application Notes and Protocols for the Quantitative Analysis of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside found in various plants, including those of the Ixeris genus, which belongs to the Asteraceae family. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established and validated analytical techniques for the quantification of structurally related sesquiterpenoid glycosides in plant matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol outlines the extraction of the target analyte from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., from Ixeris sonchifolia)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the dried plant powder into a 50 mL conical tube.

  • Add 25 mL of 80% aqueous methanol (v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 80% aqueous methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Quantitative Analysis

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 10 90
    20 40 60
    35 70 30
    40 10 90

    | 45 | 10 | 90 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions and Calibration Curve

Accurate quantification requires the generation of a standard curve using a certified reference standard of this compound (purity ≥98%).

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve Construction: Inject each working standard solution into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to construct the calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize the expected performance and validation parameters of the described HPLC method.

Table 1: HPLC Method Validation Parameters

ParameterSpecification
Linearity (Correlation Coefficient, R²)≥ 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1
Precision (RSD%)Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0%
Accuracy (Recovery %)95.0% - 105.0%
SpecificityNo interfering peaks at the retention time of the analyte

Table 2: Quantitative Analysis of this compound in Plant Samples (Example Data)

Sample IDPlant SpeciesPlant PartConcentration (mg/g of dry weight)
PS-001Ixeris sonchifoliaWhole Plant[Insert experimental value]
PS-002Ixeris sonchifoliaRoot[Insert experimental value]
PS-003Ixeris chinensisWhole Plant[Insert experimental value]

Note: The values in Table 2 are placeholders and should be replaced with actual experimental data.

Visualizations

The following diagrams illustrate the key workflows and relationships in the quantitative analysis process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Plant Material weigh Weighing start->weigh extract1 Ultrasonic Extraction (80% Methanol) weigh->extract1 extract2 Re-extraction of Residue weigh->extract2 centrifuge1 Centrifugation extract1->centrifuge1 collect1 Collect Supernatant centrifuge1->collect1 combine Combine Supernatants collect1->combine centrifuge2 Centrifugation extract2->centrifuge2 collect2 Collect Supernatant centrifuge2->collect2 collect2->combine evaporate Evaporation combine->evaporate reconstitute Reconstitution (Methanol) evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter hplc HPLC-UV Analysis filter->hplc data Data Acquisition (Peak Area) hplc->data quantify Calculate Concentration data->quantify standards Prepare Standard Solutions cal_curve Generate Calibration Curve standards->cal_curve cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the quantitative analysis of this compound.

HPLC_Method_Logic cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs sample Prepared Sample injector Autosampler Injection sample->injector standards Standard Solutions standards->injector pump Mobile Phase Delivery (Gradient Elution) pump->injector column C18 Reversed-Phase Separation injector->column detector UV Detection (210 nm) column->detector chromatogram Chromatogram detector->chromatogram peak_area Peak Area Data chromatogram->peak_area

Caption: Logical flow of the HPLC analytical method.

Troubleshooting & Optimization

Technical Support Center: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpene lactone glycoside that can be isolated from plants of the Asteraceae family, such as dandelion (Taraxacum officinale)[1][2][3]. It belongs to a class of compounds known for various biological activities[1][4]. Chemically, it is a moderately polar compound due to the presence of a sugar moiety (β-D-glucopyranosyl) attached to the sesquiterpene lactone aglycone[5][6].

Q2: Which plant part is the best source for this compound?

While the compound is found in Taraxacum (B1175051) officinale, the leaves have been identified as a significant source of taraxinic acid β-D-glucopyranosyl ester, a closely related compound[1][2]. It is advisable to analyze both leaf and root material to determine the optimal source for your specific collection.

Q3: What are the general steps for extracting this compound?

The general workflow for extracting this compound involves:

  • Plant Material Preparation: Fresh or carefully dried plant material is ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent system to solubilize the target compound.

  • Filtration and Concentration: The crude extract is filtered to remove solid plant debris and then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to one or more chromatographic steps to isolate the pure compound.

Below is a DOT script visualizing the general extraction workflow.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Taraxacum officinale leaves) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification PureCompound Pure Compound Purification->PureCompound

General extraction workflow for this compound.

Troubleshooting Guide

Issue 1: Low Yield of the Target Compound

Possible Cause 1: Suboptimal Solvent Choice The polarity of the extraction solvent is crucial. Given that the target compound is a glycoside, it is more polar than its aglycone.

  • Recommendation: A mixture of a polar protic solvent and water is often effective for extracting glycosides. Based on studies of similar compounds, aqueous ethanol (B145695) or methanol (B129727) can be good starting points[7]. Purely non-polar solvents are unlikely to be effective.

Possible Cause 2: Incomplete Hydrolysis of Conjugated Forms Sesquiterpene lactones can exist in conjugated forms within the plant, which may not be your target molecule. The yield of the desired free lactone can sometimes be increased by enzymatic or mild acidic hydrolysis of these conjugates[8].

  • Recommendation: Consider a maceration step in water at a slightly elevated temperature (e.g., 30-50°C) for an extended period (e.g., 17 hours) before solvent extraction. This can promote the activity of endogenous plant enzymes that hydrolyze conjugated forms[8].

Possible Cause 3: Degradation of the Target Compound Sesquiterpene lactones can be unstable, especially after the plant material has been processed.

  • Recommendation: Use freshly powdered plant material for extraction. Studies have shown a significant loss of sesquiterpenes (around 20%) within 15-20 days of powdering the herbal drug[7][9][10]. Avoid prolonged exposure to high temperatures and strong light during the extraction and purification process.

Issue 2: Co-extraction of Impurities

Possible Cause 1: Non-selective Extraction Solvent The initial solvent extraction may pull a wide range of compounds from the plant material, complicating purification.

  • Recommendation: Employ a multi-step extraction or a liquid-liquid partitioning step. For instance, after an initial extraction with a moderately polar solvent, you can partition the crude extract between a non-polar solvent (like hexane) to remove lipids and a more polar solvent (like ethyl acetate (B1210297) or butanol) to enrich the target compound.

Possible Cause 2: Inadequate Chromatographic Separation A single chromatography step may not be sufficient to achieve high purity.

  • Recommendation: Use a combination of chromatographic techniques. A common approach is to first use a normal-phase silica (B1680970) gel column followed by a reversed-phase (e.g., C18) column for final polishing. Size-exclusion chromatography (e.g., Sephadex LH-20) can also be effective for removing pigments and other impurities.

The logical relationship for troubleshooting low yield is depicted in the following DOT script.

TroubleshootingLowYield LowYield Low Yield Solvent Suboptimal Solvent LowYield->Solvent Hydrolysis Incomplete Hydrolysis LowYield->Hydrolysis Degradation Compound Degradation LowYield->Degradation Solvent_Solution Optimize Solvent Polarity (e.g., aqueous ethanol) Solvent->Solvent_Solution Hydrolysis_Solution Incorporate Pre-extraction Maceration Step Hydrolysis->Hydrolysis_Solution Degradation_Solution Use Freshly Powdered Material & Avoid Harsh Conditions Degradation->Degradation_Solution

Troubleshooting logic for low extraction yield.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction

This protocol is based on methods optimized for similar sesquiterpene lactones and glycosides from Asteraceae species[7][8][9].

  • Material Preparation:

    • Use freshly harvested leaves of Taraxacum officinale. If using dried material, ensure it has been stored in a cool, dark, and dry place.

    • Grind the material to a fine powder (e.g., 40-60 mesh) immediately before extraction.

  • Extraction:

    • Weigh 100 g of the powdered plant material.

    • Macerate the powder in 1 L of 70% aqueous ethanol (v/v).

    • Stir the mixture at room temperature (20-25°C) for 24 hours. Alternatively, for potentially higher yield through hydrolysis of conjugates, macerate in water at 30°C for 17 hours, followed by the addition of ethanol to 70% and extraction for a further 24 hours[8].

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Wash the residue with an additional 200 mL of 70% ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.

  • Liquid-Liquid Partitioning:

    • Resuspend the remaining aqueous extract in 200 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel with:

      • 2 x 200 mL of n-hexane (to remove non-polar compounds). Discard the hexane (B92381) fraction.

      • 2 x 200 mL of ethyl acetate. Collect the ethyl acetate fraction, which should contain the target compound.

  • Final Concentration:

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under reduced pressure to obtain the crude extract enriched with this compound.

Protocol 2: Purification by Column Chromatography
  • Silica Gel Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel (60-120 mesh) and dry it.

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).

    • Load the dried extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).

  • Reversed-Phase Chromatography (Final Purification):

    • Combine the fractions containing the target compound from the silica gel column and evaporate the solvent.

    • Dissolve the enriched fraction in the mobile phase for reversed-phase chromatography.

    • Use a C18 column and elute with a gradient of methanol and water (e.g., starting from 30% methanol and increasing to 100% methanol).

    • Monitor the eluent with a UV detector (if the compound has a chromophore) or collect fractions for analysis by HPLC-MS or NMR.

Data Presentation

The following tables summarize the impact of different extraction parameters on the yield of sesquiterpene lactones, based on data from related compounds[8].

Table 1: Effect of Solvent on Extraction Yield

Solvent (v/v)Relative Yield of Free Sesquiterpene LactonesRelative Yield of Conjugated Sesquiterpene Lactones
100% Water++++
50% Methanol/Water+++++
100% Methanol+++
50% Ethanol/Water+++++
100% Ethanol+++

(Relative yields are denoted as + (low), ++ (medium), and +++ (high))

Table 2: Effect of Temperature and Time on Extraction with Water

Temperature (°C)Time (hours)Relative Yield of Free Sesquiterpene LactonesRelative Hydrolysis of Conjugated Forms
300.25++
3017++++++
500.25++++
5017+++++

(Relative yields and hydrolysis are denoted as + (low), ++ (medium), and +++ (high))

References

Overcoming solubility issues with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. The information is designed to address common challenges, with a focus on overcoming solubility issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone glycoside. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, and the addition of a glucopyranosyl (sugar) moiety often modifies the compound's solubility and pharmacokinetic properties. These compounds are of interest for their potential therapeutic effects, including anti-inflammatory properties.

Q2: I'm having trouble dissolving the compound in my aqueous assay buffer. What is the recommended starting solvent?

A2: Due to its complex structure, this compound exhibits poor solubility in water. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer or cell culture medium.[1] The most common starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[1] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.[1]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds.[2] To mitigate this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[1] This helps to disperse the compound rapidly and prevent the formation of aggregates. Preparing an intermediate dilution in your organic solvent or a mix of solvent and buffer can also be beneficial.

Q5: Are there alternative solvents or methods I can try if DMSO is not suitable for my experiment?

A5: Yes, several alternative strategies can be employed. These include the use of other co-solvents like ethanol, complexation with cyclodextrins to enhance aqueous solubility, or the use of surfactants at low concentrations.[3][4] The choice of method depends on the specific requirements and constraints of your experimental system.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: Compound fails to dissolve in the initial organic solvent.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check your calculations for the desired stock concentration and the required solvent volume.

    • Increase Mixing Energy: After adding the solvent, vortex the solution for at least 2 minutes. If particles remain, use a bath sonicator for 5-10 minutes to provide additional energy for dissolution.[1]

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Be cautious, as excessive heat can degrade the compound.

    • Try a Stronger Solvent: If DMSO fails, N,N-Dimethylformamide (DMF) can be tested, though it is generally more toxic to cells.[1]

Problem 2: Precipitate forms immediately upon dilution into aqueous media.
  • Possible Cause: The compound's solubility limit in the final aqueous solution is exceeded.

  • Troubleshooting Steps:

    • Optimize Dilution Technique: As mentioned in the FAQs, add the stock solution slowly to the vigorously stirred aqueous medium.[1]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This can help maintain the compound in solution.[1]

    • Reduce Final Concentration: Your target concentration may be too high. Test a range of lower concentrations to find the solubility limit in your specific medium.

    • Incorporate a Surfactant: For biochemical assays, adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the final buffer can help maintain solubility.[2]

    • Use Serum: For cell culture experiments, the presence of serum (e.g., 10% FBS) can aid in solubilizing lipophilic compounds.

Quantitative Data Summary

The following tables provide representative data on the solubility of this compound in various solvent systems. This data is intended as a guideline for initial experimental design.

Table 1: Solubility in Common Organic Solvents

SolventPolarity IndexMaximum Stock Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)7.250Recommended primary solvent for stock solutions.
Ethanol (95%)5.220Potential for cell toxicity at higher concentrations.
N,N-Dimethylformamide (DMF)6.480Higher solubilizing power but increased cellular toxicity.[1]
Methanol6.615Generally more toxic to cells than ethanol.[1]

Table 2: Apparent Solubility in Aqueous Buffers with Co-solvents

Aqueous System (pH 7.4)Maximum Soluble Concentration (µM)Final Co-solvent %
Phosphate-Buffered Saline (PBS)< 10%
PBS + 0.1% DMSO100.1%
PBS + 0.5% DMSO500.5%
Cell Culture Medium + 10% FBS + 0.5% DMSO> 1000.5%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution for subsequent dilutions.

Materials:

  • This compound (Molecular Weight: 426.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh 1 mg of this compound and transfer it to a sterile amber glass vial.

  • Calculate the required volume of DMSO for a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 426.46 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 234.5 µL

  • Add 234.5 µL of anhydrous DMSO to the vial containing the compound.

  • Cap the vial tightly and vortex for 2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If particles are still visible, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[1]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for a Cell-Based Assay (e.g., Cytotoxicity)

Objective: To assess the effect of the compound on cell viability, ensuring the compound remains in solution.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Appropriate cell line (e.g., macrophages, cancer cell line)

  • Complete cell culture medium (with serum, e.g., 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate overnight to allow for attachment.

  • Preparation of Working Solutions:

    • Perform a serial dilution of your 10 mM DMSO stock to create intermediate stocks in DMSO (e.g., 1 mM, 100 µM).

    • For the final dilution, calculate the volume of the intermediate stock needed to achieve the target concentration in the final well volume (e.g., 100 µL). The final DMSO concentration should not exceed 0.5%.

    • Example for a 10 µM final concentration: Add 1 µL of a 1 mM intermediate stock to 99 µL of complete cell culture medium.

  • Compound Addition:

    • Remove the old medium from the cells.

    • Add the prepared working solutions (containing the compound and medium) to the respective wells.

    • Include "cells + medium only" (negative control) and "cells + medium + 0.5% DMSO" (vehicle control) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the specific effect of the compound.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Stock Solution Preparation cluster_dilution Dilution & Application cluster_troubleshoot Troubleshooting weigh 1. Weigh Compound calc 2. Calculate Solvent Volume weigh->calc add_dmso 3. Add DMSO calc->add_dmso dissolve 4. Vortex / Sonicate add_dmso->dissolve prep_buffer 5. Prepare Aqueous Buffer dilute 6. Dilute Stock into Buffer (Vortexing) prep_buffer->dilute precipitate Precipitation Occurs dilute->precipitate No no_precipitate Clear Solution dilute->no_precipitate Yes troubleshoot_node Modify Protocol: - Use Co-solvents - Add Surfactants - Adjust Concentration precipitate->troubleshoot_node assay 7. Add to Assay no_precipitate->assay troubleshoot_node->dilute Retry Dilution

Caption: A workflow for preparing and troubleshooting solutions of poorly soluble compounds.

Potential Signaling Pathway Modulation

Sesquiterpene lactones often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates a simplified overview of this mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates & Inhibits compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester compound->ikb_kinase Inhibits nfkb_p65 p65 nfkb_p50 p50 nfkb_dna NF-κB binds to DNA nfkb_p65->nfkb_dna Translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nfkb_dna->gene_transcription

Caption: Inhibition of the NF-κB inflammatory pathway by a sesquiterpene lactone.

References

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester degradation and storage solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary area of research?

This compound is a sesquiterpene lactone glycoside, a class of natural products found in various plants.[1] Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] Research on this specific compound may focus on its potential as a therapeutic agent in these areas. The glycoside moiety can improve the water solubility and bioavailability of the parent sesquiterpene lactone.

Q2: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored under specific conditions to minimize degradation. The following table summarizes the recommended storage conditions based on the physical form of the compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container. Minimize exposure to moisture.
In Solvent -80°CUp to 1 yearUse anhydrous, aprotic solvents. Prepare fresh solutions for assays whenever possible.

Q3: What are the likely degradation pathways for this compound?

Based on its structure as a sesquiterpene lactone glycoside, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage of the glucopyranosyl group and the lactone ring can be hydrolyzed under acidic or basic conditions.[5][6] This will yield the aglycone (11β,13-Dihydrotaraxinic acid) and glucose.

  • Photodegradation: Exposure to UV light can lead to degradation. Studies on other sesquiterpene lactones have shown significant degradation upon UV irradiation.[7][8]

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule, potentially leading to the loss of the sugar moiety to form the aglycone.[9][10][11][12]

  • Reaction with Solvents: Storage in protic solvents like ethanol (B145695) may lead to the formation of solvent adducts over time, especially at higher temperatures.[13]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in assays. Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh solutions from powder for each experiment.3. If using a stock solution, perform a quality control check (e.g., HPLC) to assess purity.
Inconsistent results between experiments. Instability in assay buffer or solvent.1. Check the pH of your assay buffer. Extreme pH can cause hydrolysis.2. Minimize the time the compound is in aqueous solutions before analysis.3. Consider using a less reactive solvent for stock solutions if instability is suspected.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.1. Compare the chromatogram to a freshly prepared standard.2. Consider the potential degradation products (hydrolyzed aglycone, solvent adducts).3. Perform a forced degradation study (see experimental protocols) to identify potential degradant peaks.
Compound is difficult to dissolve. Poor solubility in the chosen solvent.1. The glucopyranosyl ester moiety should enhance water solubility compared to the aglycone. However, for high concentrations, co-solvents may be necessary.2. For in vivo studies, formulations with DMSO, PEG300, and Tween 80 can be considered.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: For long-term storage, use anhydrous, aprotic solvents such as DMSO or DMF. For immediate use in aqueous assays, a concentrated stock in DMSO can be prepared and diluted into the final buffer.

  • Procedure:

    • Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a sterile microfuge tube.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Vortex briefly to dissolve. Gentle warming or sonication may be used if necessary, but avoid high temperatures.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C in tightly sealed, light-resistant vials.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[14][15][16]

  • Preparation of Samples: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

    • Compare the chromatograms of the stressed samples to an unstressed control to identify degradation products.

Visualizations

degradation_workflow Experimental Workflow for Assessing Stability cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Powder) stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV light) stock->photo Expose to Stress control Unstressed Control stock->control hplc RP-HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Identify Degradants, Assess Purity) hplc->data control->hplc

Caption: Workflow for a forced degradation study.

signaling_pathway Generalized Anti-inflammatory Pathway of Sesquiterpene Lactones cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling cluster_inhibition Inhibition LPS LPS/Cytokines IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release nucleus Nucleus NFkB_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription SL Sesquiterpene Lactone (e.g., 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester) SL->IKK Inhibition SL->NFkB_active Inhibition of p65 subunit

Caption: Generalized NF-κB inhibition by sesquiterpene lactones.

References

Technical Support Center: Optimizing HPLC Separation of Sesquiterpene Lactone Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of sesquiterpene lactone glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing sesquiterpene lactone glycosides? A1: The most prevalent method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique effectively separates compounds based on their polarity.

Q2: Which type of column is best suited for this analysis? A2: Silica-based C18 (octadecylsilane) or C8 (octylsilane) columns are the most widely used and recommended for the analysis of sesquiterpene lactones and their glycosides.[1][2]

Q3: What is a typical mobile phase composition? A3: A binary gradient system is generally preferred, consisting of an aqueous phase (Solvent A) and an organic modifier (Solvent B).[2][3]

  • Solvent A: Water, typically acidified with a small amount of an acid like formic acid (0.1%), acetic acid, or phosphoric acid to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column.[2][3][4]

  • Solvent B: Acetonitrile or Methanol (B129727). An acetonitrile/water system is often found to provide superior peak resolution compared to methanol/water.[3]

Q4: Should I use an isocratic or gradient elution? A4: Gradient elution is highly recommended for separating complex mixtures containing both sesquiterpene lactones and their more polar glycosides.[1] A gradient program allows for the effective elution of a wide range of polarities, ensuring good resolution and reasonable analysis times.

Q5: What is the optimal detection wavelength (λ) for these compounds? A5: Many sesquiterpene lactones have a low UV absorption maximum, often requiring detection at low wavelengths, such as 205-220 nm.[4][5] A Photodiode Array (PDA) detector is advantageous as it can scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal absorbance for each compound and aid in peak purity assessment.

Q6: How can I improve the sensitivity of detection? A6: For sesquiterpene lactones with poor UV absorbance, derivatization can be employed. For those containing an α-methylene-γ-lactone group, derivatization with a thiol-containing reagent can significantly increase sensitivity.[5] Alternatively, using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be effective, as MS provides both quantification and structural information.[5][6]

Troubleshooting Guide

Problem 1: Peak Tailing

Q: My peaks for sesquiterpene lactone glycosides are tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing polar compounds like glycosides and is often caused by secondary interactions with the stationary phase.[7][8]

Potential Cause Solution
Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica (B1680970) column surface can interact strongly with polar analytes, causing tailing.[7][9][10]
1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous mobile phase. This protonates the silanol groups, reducing their interaction with the analytes.[9]
2. Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, minimizing tailing effects.[10][11]
Column Contamination Accumulation of strongly retained sample components can create active sites that cause tailing.[7]
1. Use a Guard Column: Protects the analytical column from contaminants.[2]
2. Implement Column Washing: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[2]
Sample Overload Injecting too much sample can lead to broad, tailing peaks.[8][12]
Dilute the Sample: Prepare samples at a lower concentration (e.g., 0.1 - 1 mg/mL) and reinject.[12]
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]
Use a Weaker Solvent: Dissolve the sample in the initial mobile phase or a solvent of similar or weaker strength.[12]

G start Peak Tailing Observed check_ph Is mobile phase pH acidified (e.g., 0.1% FA)? start->check_ph add_acid Action: Add 0.1% formic or acetic acid to aqueous phase. check_ph->add_acid No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes add_acid->check_column use_new_column Action: Switch to a high-purity, end-capped column. check_column->use_new_column No check_overload Is the peak broad and asymmetrical? check_column->check_overload Yes use_new_column->check_overload dilute_sample Action: Dilute sample (e.g., 10-fold) and reinject. check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Action: Dissolve sample in initial mobile phase conditions. check_solvent->change_solvent Yes wash_column Action: Flush column with strong solvent. Use a guard column. check_solvent->wash_column No change_solvent->wash_column end Problem Resolved wash_column->end

Caption: Troubleshooting logic for HPLC peak tailing.

Problem 2: Poor Resolution or Co-elution

Q: I am not able to separate two or more sesquiterpene lactone glycosides. How can I improve the resolution?

A: Poor resolution means the peaks are not sufficiently separated. Optimizing the mobile phase and gradient is key to improving this.

Potential Cause Solution
Inadequate Mobile Phase Strength The organic solvent percentage may be too high, causing compounds to elute too quickly and without separation.
1. Lower Initial %B: Decrease the starting percentage of the organic solvent (Solvent B) in your gradient.
2. Make the Gradient Shallower: Increase the gradient time over the elution range of the critical pair. A slower increase in organic solvent gives more time for separation.
Incorrect Organic Solvent The selectivity of the separation can be different between methanol and acetonitrile.
Switch Organic Modifier: If using acetonitrile, try a method with methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.[3]
Suboptimal Temperature Column temperature affects solvent viscosity and analyte interaction with the stationary phase.
Adjust Column Temperature: Systematically vary the column temperature (e.g., 30°C, 35°C, 40°C). This can change selectivity and improve separation.[2]
Column Is Not Efficient The column may be old, degraded, or not suitable for the separation.
1. Try a Different Column: Test a column with a different stationary phase (e.g., a phenyl-hexyl phase) or one with a different particle size (smaller particles generally give higher efficiency).
2. Replace the Column: If the column has been used extensively, its performance may be compromised. Replace it with a new column of the same type.[2]

G start Poor Resolution (Co-eluting Peaks) adjust_gradient Action: Make gradient shallower (slower %B increase over time). start->adjust_gradient check_solvent Did resolution improve? adjust_gradient->check_solvent switch_solvent Action: Switch organic solvent (e.g., ACN to MeOH). check_solvent->switch_solvent No end Problem Resolved check_solvent->end Yes check_temp Did resolution improve? switch_solvent->check_temp adjust_temp Action: Optimize column temperature (e.g., 30-40°C). check_temp->adjust_temp No check_temp->end Yes check_column Did resolution improve? adjust_temp->check_column replace_column Action: Try a different column (e.g., different phase or new). check_column->replace_column No check_column->end Yes replace_column->end

Caption: Troubleshooting logic for poor HPLC resolution.

Problem 3: Sample Stability and Recovery

Q: My results are not reproducible, and I suspect sample degradation. What should I consider?

A: Sesquiterpene lactones can be unstable, affecting quantification.

Potential Cause Solution
Degradation After Grinding Some sesquiterpenes are highly unstable after the herbal drug is powdered, with significant loss observed in days.[13]
Use Freshly Powdered Material: Always use freshly powdered plant material for extractions to avoid errors in quantification.[13]
Solution Instability Compounds may degrade in the extraction solvent or while waiting for injection in the autosampler.
1. Check Stability: Perform a stability study by re-analyzing the same prepared sample over time (e.g., 0, 6, 12, 24 hours).[3][14]
2. Refrigerate Samples: Keep prepared samples in the autosampler at a low temperature (e.g., 4-10°C) to slow degradation.[3]
3. Limit Light Exposure: Some compounds are photolabile.[15] Use amber vials to protect samples from light.
Poor Extraction Recovery The extraction protocol may not be efficient for the target compounds.
Optimize Extraction: Evaluate different solvents (e.g., methanol, acetonitrile, ethanol) and methods (e.g., sonication time, shaking). Recovery can be determined by spiking a blank matrix with a known amount of standard.[3][13]

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC analysis of sesquiterpene lactone glycosides, compiled from various studies.

Table 1: Typical Chromatographic Conditions

ParameterCommon SettingsReference(s)
Column C18 (e.g., 2.1 x 150 mm, 1.8 µm; 4.6 x 250 mm, 5 µm)[3][16]
Mobile Phase A Water + 0.1% Formic Acid or 0.2% Acetic Acid[3][16]
Mobile Phase B Acetonitrile or Methanol[3][4]
Flow Rate 0.2 - 1.0 mL/min[3][4][16]
Column Temp. 30 - 40 °C[2][3]
Detection DAD/PDA @ 210 nm[1][16]
Injection Vol. 1 - 10 µL[3]

Table 2: Example Method Validation Data

Analyte TypeLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference(s)
Sesquiterpene Lactones> 0.9992.00 - 6.796.00 - 20.4074 - 90[6]
Phenolics & Cnicin> 0.9990.025 - 0.250.05 - 0.598.0 - 105.0[3]
SL Glycosides> 0.9996--96.3 - 102.8[14]
Various SLs> 0.9993--98.1 - 101.4[16]
LOD: Limit of Detection; LOQ: Limit of Quantification. Values vary significantly based on the specific compound and instrument.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general method for extracting sesquiterpene lactone glycosides from dried, powdered plant material.

  • Weighing: Accurately weigh approximately 100-500 mg of freshly powdered and dried plant material into a centrifuge tube.

  • Extraction: Add 10 mL of methanol (or acetonitrile).

  • Sonication: Place the tube in an ultrasonic bath for 30-60 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant into a clean vial. Filter the extract through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.[2]

  • Storage: If not analyzing immediately, store the vial at 4°C and protect from light.

Protocol 2: General Purpose RP-HPLC Method

This protocol is a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[2]

  • Injection Volume: 10 µL.

  • PDA Detector: Scan range 200-400 nm, monitor at 210 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 70% B

    • 35-40 min: Linear gradient from 70% to 95% B

    • 40-45 min: Hold at 95% B (column wash)

    • 45-50 min: Return to 10% B (re-equilibration)

  • System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dried Plant Material grind Grind to Fine Powder start->grind extract Extract with Solvent (e.g., MeOH + Sonication) grind->extract filter Centrifuge and Filter (0.45 µm) extract->filter hplc Inject into HPLC System (C18 Column, Gradient Elution) filter->hplc detect UV/PDA or MS Detection hplc->detect process Integrate Peaks & Quantify detect->process report Generate Report process->report

Caption: Workflow for sesquiterpene lactone glycoside analysis.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Sesquiterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on resolving NMR signal overlap, a common challenge in the structural analysis of sesquiterpenoids. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap so common in the ¹H NMR spectra of sesquiterpenoids?

Signal overlap is a frequent challenge in the ¹H NMR analysis of sesquiterpenoids due to several intrinsic molecular characteristics:

  • High Proton Density: Sesquiterpenoids possess a compact C15 carbon skeleton with a large number of protons in similar chemical environments, leading to a high density of signals within a narrow chemical shift range, particularly in the aliphatic region.[1]

  • Similar Chemical Environments: Many protons within the sesquiterpenoid scaffold experience comparable shielding and deshielding effects, resulting in very close chemical shifts. This is especially prevalent for methylene (B1212753) (CH₂) groups within the ring systems.[1]

  • Complex Spin Systems: Extensive scalar (J) coupling between adjacent protons creates intricate multiplet patterns. When these multiplets overlap, it becomes extremely difficult to determine individual chemical shifts and coupling constants.[1]

  • Conformational Flexibility: Some sesquiterpenoid structures can exist in multiple conformations that are in slow or intermediate exchange on the NMR timescale, leading to broadened lines or even multiple sets of signals.[1]

  • Presence of Stereoisomers: A sample containing multiple stereoisomers will exhibit distinct sets of NMR signals, which can overlap and complicate the spectrum.[1]

Q2: What are the initial, straightforward steps I can take to resolve overlapping signals in my ¹H NMR spectrum?

Before proceeding to more advanced techniques, two simple adjustments to your experimental setup can often resolve signal overlap:

  • Change the Deuterated Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[2][3] Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent Induced Shifts - ASIS), which can be particularly effective in spreading out crowded spectral regions.[2]

  • Vary the Temperature: For molecules exhibiting conformational flexibility, acquiring spectra at different temperatures can be beneficial. Higher temperatures can lead to faster conformational exchange, resulting in sharper, averaged signals. Conversely, low-temperature NMR may "freeze out" individual conformers, allowing for their separate analysis.[2]

Q3: When should I consider using 2D NMR techniques?

You should progress from 1D NMR to 2D NMR experiments when you encounter significant signal overlap in your ¹H and ¹³C spectra that prevents the unambiguous assignment of resonances.[1] Two-dimensional NMR is a powerful tool that disperses signals across a second frequency dimension, effectively resolving many instances of overlap.[4]

Q4: Which 2D NMR experiments are most useful for sesquiterpenoid analysis?

A standard suite of 2D NMR experiments is typically employed for the structural elucidation of sesquiterpenoids. These include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) scalar couplings, helping to establish connectivity within spin systems.[4][5]

  • TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just immediate neighbors, which is useful for identifying protons belonging to the same structural fragment.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations), aiding in the assignment of protonated carbons.[4][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for piecing together the carbon skeleton.[4][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing critical information about the molecule's stereochemistry and conformation.[5][7]

Troubleshooting Guides

Issue 1: My ¹H NMR spectrum is too crowded in the aliphatic region, making it impossible to interpret.

This is a classic problem in sesquiterpenoid analysis. The following workflow can help you systematically resolve the signal overlap.

G start Crowded ¹H NMR Spectrum solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent temp Vary Temperature solvent->temp If overlap persists two_d Acquire 2D NMR Spectra (COSY, HSQC) temp->two_d If overlap persists advanced_2d Advanced 2D NMR (TOCSY, HMBC, NOESY/ROESY) two_d->advanced_2d resolved Resolved Spectrum & Structural Assignment advanced_2d->resolved

Caption: Troubleshooting workflow for a crowded ¹H NMR spectrum.

Issue 2: I have a mixture of stereoisomers, and their signals are overlapping.

When dealing with mixtures of stereoisomers, resolving their distinct NMR signals is key to characterization and quantification.

Solution: Use of Chiral Derivatizing Agents (CDAs)

Chiral derivatizing agents are enantiomerically pure compounds that react with the analyte to form diastereomers.[8][9] These newly formed diastereomers have different physical properties and, crucially, distinct NMR spectra, which can resolve the signal overlap of the original enantiomers.[8]

Workflow for Using Chiral Derivatizing Agents:

G start Overlapping Signals of Stereoisomers select_cda Select a suitable Chiral Derivatizing Agent (CDA) start->select_cda derivatize React sesquiterpenoid with CDA to form diastereomers select_cda->derivatize acquire_nmr Acquire ¹H and/or ¹⁹F NMR spectra derivatize->acquire_nmr analyze Analyze resolved signals of diastereomers acquire_nmr->analyze quantify Determine enantiomeric ratio and assign absolute configuration analyze->quantify

Caption: Workflow for resolving stereoisomer signals using CDAs.

Issue 3: My sample concentration is very low, leading to a poor signal-to-noise ratio and difficulty in distinguishing real signals from noise.

For mass-limited samples, enhancing sensitivity is critical.

Solution: Utilize a Cryoprobe

A cryoprobe is a specialized NMR probe that is cryogenically cooled to reduce thermal noise in the electronics.[10] This results in a significant increase in sensitivity, allowing for the acquisition of high-quality spectra on very small amounts of sample (microgram quantities).[10][11]

Data Presentation

Table 1: Comparison of Strategies to Resolve Signal Overlap

StrategyPrincipleTypical ApplicationAdvantagesDisadvantages
Solvent Change Alters chemical shifts through solvent-solute interactions.[2]Initial troubleshooting for moderate overlap.Simple, quick, and cost-effective.May not resolve severe overlap; requires sample recovery if solvent is not ideal for storage.
Temperature Variation Affects conformational equilibria and exchange rates.[2]Molecules with conformational flexibility.Can provide thermodynamic information.Requires a variable temperature unit; may not be effective for all molecules.
2D NMR (e.g., HSQC) Spreads signals into a second dimension based on correlations.[4]Complex molecules with severe ¹H NMR overlap.Provides detailed structural connectivity information.[7]Requires longer acquisition times; more complex data processing.
Chiral Derivatizing Agents Converts enantiomers into diastereomers with distinct NMR spectra.[8]Analysis of stereoisomeric mixtures.Allows for determination of enantiomeric purity and absolute configuration.[8]Requires a suitable functional group for derivatization; reaction may not go to completion.
Cryoprobe Reduces electronic noise, increasing signal-to-noise ratio.[10]Mass-limited samples.Significant sensitivity enhancement (3-4 fold or more).[11]Higher initial instrument cost.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)

These protocols are based on standard Bruker parameter sets and may require optimization based on the specific instrument and sample.

1. COSY (cosygpqf):

  • Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).

  • Load the cosygpqf parameter set.

  • Set the spectral width in both F2 and F1 dimensions to cover all proton signals.

  • Set the number of data points (TD) to 2K in F2 and 256 in F1.

  • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample.

  • Set the relaxation delay (D1) to 1-2 seconds.[2]

2. HSQC (hsqcedetgpsisp2):

  • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

  • Load the hsqcedetgpsisp2 (phase-edited) parameter set.

  • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1 (typically 0-180 ppm for sesquiterpenoids).[2]

  • Set TD(F2) to 1K and TD(F1) to 128 or 256.[2]

  • Set NS to a multiple of 2 or 4.

  • Set D1 to 1-2 seconds.[2]

3. HMBC (hmbcgplpndqf):

  • Use the same spectral widths as for HSQC, but ensure the ¹³C dimension covers carbonyls if present (up to ~220 ppm).[2]

  • Load the hmbcgplpndqf parameter set.

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.[2]

  • Set NS to a multiple of 4 or 8 (HMBC is less sensitive than HSQC).[2]

  • Set D1 to 1.5-2 seconds.[2]

4. NOESY (noesygpph):

  • Use the same spectral widths as for COSY.

  • Load the noesygpph parameter set.

  • Set the mixing time (d8); a crucial parameter. For small molecules like sesquiterpenoids, a starting range of 300-800 ms (B15284909) is recommended.[2]

  • Set TD(F2) to 2K and TD(F1) to 256 or 512.[2]

  • Set NS to a multiple of 4 or 8.

  • Set D1 to 2-3 seconds.[2]

G start Isolated Sesquiterpenoid one_d 1D NMR (¹H, ¹³C, DEPT) start->one_d two_d_connect 2D NMR for Connectivity (COSY, HSQC, HMBC) one_d->two_d_connect structure Propose Planar Structure two_d_connect->structure two_d_stereo 2D NMR for Stereochemistry (NOESY/ROESY) elucidation Elucidate Relative Stereochemistry two_d_stereo->elucidation structure->two_d_stereo final_structure Final Structure elucidation->final_structure

Caption: A typical workflow for sesquiterpenoid structure elucidation.[2]

References

Technical Support Center: Artifact Formation in Natural Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to artifact formation during the isolation of natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during natural product isolation that can lead to the formation of artifacts—compounds that are not naturally present in the original biological material but are generated during the isolation process.[1][2]

Q1: I've isolated a compound that has never been reported from my biological source. How can I be sure it's a genuine natural product and not an artifact?

A1: Distinguishing between a novel natural product and an artifact is a critical step in phytochemical research.[1] The following troubleshooting steps can help you verify the authenticity of your isolated compound:

  • Re-extraction under milder conditions: Repeat the extraction and isolation process using methods that minimize potential degradation, such as using lower temperatures and deoxygenated solvents.[3] If the compound is absent or present in significantly lower quantities, it may be an artifact.

  • Analysis of the crude extract: Analyze the initial crude extract using techniques like LC-MS or LC-NMR before any fractionation.[4] The presence of the compound in the initial extract is a strong indicator of it being a natural product.

  • Stability studies: Assess the stability of the isolated compound under the conditions used during its isolation (e.g., exposure to solvents, acids, bases, heat, or light).[5][6] Degradation or transformation of a known compound into your new compound would confirm its artifactual nature.

  • Deliberate formation: Attempt to synthesize the suspected artifact from a plausible precursor known to be in the extract under the same isolation conditions. Successful formation would provide strong evidence that it is an artifact.

Q2: My isolated compound shows different biological activity compared to the crude extract. Could this be due to artifact formation?

A2: Yes, discrepancies in biological activity can be a result of artifact formation. This can occur in several ways:

  • Formation of new active compounds: An inactive precursor in the crude extract may be converted into a biologically active artifact during isolation.[5][6]

  • Loss of active compounds: The genuine active compound may be unstable and degrade into inactive artifacts during the purification process.[5][6]

  • Formation of toxic compounds: The isolation process can sometimes lead to the formation of toxic artifacts, which can produce misleading results in cytotoxicity assays.[5][6]

To troubleshoot this, it is recommended to perform bioassay-guided fractionation, where the biological activity of each fraction is tested at every step of the separation process. This can help pinpoint where the activity is lost or gained.

Q3: I suspect the solvent I'm using is causing artifact formation. What are the common solvent-related artifacts and how can I prevent them?

A3: Solvents are a major cause of artifact formation in natural product chemistry.[5][6] The type of solvent and the presence of impurities can lead to a variety of chemical reactions with the natural products in your extract.

Common Solvent-Induced Artifacts
Solvent ClassCommon Reactions Leading to ArtifactsExamples of Artifacts FormedPreventative Measures
Alcohols (Methanol, Ethanol) Esterification of carboxylic acids; Transesterification of esters; Formation of acetals/hemiacetals with aldehydes/ketones.[7]Methyl/ethyl esters of fatty acids or other natural carboxylic acids; Acetal derivatives of aldehydes.Use aprotic solvents (e.g., acetone (B3395972), ethyl acetate) if esterification is a concern. Use freshly distilled and properly stored solvents.
Halogenated Solvents (Chloroform, Dichloromethane) Reaction with amines to form quaternary ammonium (B1175870) salts or N-chloromethyl derivatives, especially in the presence of trace acid.[6]Quaternized alkaloids; N-chloromethyl derivatives of indole (B1671886) alkaloids.Use stabilized chloroform (B151607) containing a small percentage of ethanol (B145695) or amylene. Purify solvents to remove acidic impurities.
Acetone Aldol condensation with itself or other ketones/aldehydes; Reaction with primary and secondary amines to form imines.Diacetone alcohol; Imine derivatives of alkaloids.Use high-purity acetone and avoid prolonged storage.
Acids/Bases (used as additives or present as impurities) Acid/base-catalyzed hydrolysis of esters and glycosides; Rearrangements and isomerizations.[1]Aglycones from glycosides; Isomerized products.Use neutralized solvents and glassware. Perform extractions at neutral pH if possible.
Experimental Protocol: Purification of Solvents to Remove Acidic Impurities

This protocol is essential when working with acid-labile compounds.

  • Washing: Wash the chlorinated solvent (e.g., dichloromethane) with a 5% aqueous sodium bicarbonate solution in a separatory funnel. Repeat until no effervescence is observed.

  • Water Wash: Wash the solvent with deionized water to remove residual base.

  • Drying: Dry the solvent over anhydrous calcium chloride or potassium carbonate overnight.

  • Distillation: Distill the solvent, collecting the fraction at the correct boiling point. Store the purified solvent over potassium carbonate to neutralize any newly formed acidic impurities.

Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are artifacts generated during the analysis?

A4: Unexpected peaks in an HPLC chromatogram, often referred to as "ghost peaks" or "artifact peaks," can arise from several sources.[8][9]

Troubleshooting HPLC Artifact Peaks
Source of ArtifactCommon CausesTroubleshooting Steps
Mobile Phase Impurities in the solvents or additives; Degradation of the mobile phase over time.[10]Use high-purity HPLC-grade solvents and fresh reagents. Filter and degas the mobile phase before use.
Sample Solvent Mismatch between the sample solvent and the mobile phase; Impurities in the sample solvent.[9][10]Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is miscible and of high purity.
System Contamination Carryover from previous injections; Leaching from vials, caps, or tubing.[8]Run blank injections of the mobile phase and sample solvent to identify the source of contamination. Implement a rigorous cleaning protocol for the injector and column.
On-Column Degradation Instability of the analyte on the stationary phase (e.g., due to acidic silica).Test the stability of the compound by letting it sit in the autosampler for an extended period before injection. Use end-capped columns or alternative stationary phases.

Q5: My natural product is chiral, and I've isolated a racemic mixture. Could racemization be occurring during isolation?

A5: Yes, racemization is a potential source of artifact formation for chiral natural products. Many natural products are biosynthesized as a single enantiomer, and the presence of a racemic or enantiomerically enriched mixture could indicate that racemization has occurred during extraction or purification.[11]

Troubleshooting Racemization
  • Cause: Exposure to harsh pH (acidic or basic conditions) or elevated temperatures can lead to the racemization of chiral centers, particularly those adjacent to carbonyl groups or other activating functionalities.

  • Prevention:

    • Maintain a neutral pH throughout the isolation process.

    • Avoid excessive heat. Use room temperature or cooled extraction and purification methods where possible.

    • Minimize the time the compound spends in solution.

  • Detection: Chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) is the most effective method for determining the enantiomeric purity of your isolated compound.

Experimental Protocol: Chiral HPLC Analysis of a Putative Racemate
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of your compound (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Screening: Screen different mobile phases (normal-phase, reversed-phase, and polar organic) to achieve separation of the enantiomers.[12]

  • Sample Preparation: Dissolve the isolated compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the chiral HPLC system and analyze the chromatogram. The presence of two peaks with equal or unequal areas indicates a racemic or enantiomerically enriched mixture, respectively.

  • Confirmation: Compare the chromatogram to that of the crude extract. If the crude extract shows a single enantiomer while the purified product is racemic, this confirms that racemization occurred during isolation.

Visualizing Workflows and Pathways

To aid in troubleshooting and understanding the processes that can lead to artifact formation, the following diagrams have been created using Graphviz (DOT language).

Troubleshooting Workflow for a Suspected Artifact

artifact_troubleshooting start Suspected Artifact Isolated re_extract Re-extract under Milder Conditions start->re_extract crude_analysis Analyze Crude Extract (LC-MS) start->crude_analysis stability_test Perform Stability Studies start->stability_test compound_absent Compound Absent/Reduced re_extract->compound_absent compound_present Compound Present in Crude crude_analysis->compound_present compound_unstable Compound Unstable/Forms Artifact stability_test->compound_unstable is_artifact Likely an Artifact compound_absent->is_artifact Yes is_natural Likely a Natural Product compound_absent->is_natural No compound_present->is_artifact No compound_present->is_natural Yes compound_unstable->is_artifact Yes compound_unstable->is_natural No

Caption: A logical workflow for determining if an isolated compound is a natural product or an artifact.

Acid-Catalyzed Artifact Formation Pathway

acid_catalyzed_artifact Example: Acid-Catalyzed Hydrolysis of a Glycoside glycoside Natural Glycoside (e.g., in Crude Extract) acid Acidic Conditions (e.g., from solvent impurity, acidic silica (B1680970) gel) glycoside->acid Exposure during isolation aglycone Aglycone Artifact acid->aglycone Hydrolysis sugar Sugar Moiety acid->sugar Hydrolysis

Caption: A diagram illustrating the acid-catalyzed hydrolysis of a glycoside into an aglycone artifact.

Experimental Workflow for Stability Testing

stability_testing_workflow start Isolated Pure Compound dissolve Dissolve in Solvent (used during isolation) start->dissolve aliquot Divide into Aliquots dissolve->aliquot control Control (t=0) Analyze Immediately aliquot->control thermal Thermal Stress (e.g., 40°C) aliquot->thermal photochemical Photochemical Stress (e.g., UV light) aliquot->photochemical ph_stress pH Stress (Acidic/Basic) aliquot->ph_stress analyze_t Analyze at Time Points (e.g., 24h, 48h, 72h) thermal->analyze_t photochemical->analyze_t ph_stress->analyze_t compare Compare Results to Control analyze_t->compare stable Compound is Stable compare->stable No Degradation unstable Compound is Unstable (Artifacts Identified) compare->unstable Degradation Observed

Caption: A flowchart outlining the key steps in performing a stability study on an isolated natural product.

References

Technical Support Center: Enhancing the Bioactivity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (DTG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the bioactivity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (DTG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTG)?

A1: this compound (CAS No. 75911-16-9) is a sesquiterpene lactone glycoside.[][2][3] It belongs to a class of natural products known for a wide range of biological activities. Structurally, it is characterized by a 15-carbon sesquiterpene backbone linked to a glucose molecule.[4][5]

Q2: What are the known or expected bioactivities of DTG?

A2: While specific studies on DTG are limited, sesquiterpene lactones as a class are widely reported to possess anti-inflammatory and cytotoxic properties.[6] The anti-inflammatory effects are often attributed to the inhibition of key signaling pathways like NF-κB.[6][7] Their cytotoxic activity makes them candidates for anti-cancer research.

Q3: What are the optimal storage conditions for DTG?

A3: For long-term stability, DTG powder should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3]

Q4: What is the best solvent to use for DTG?

A4: The predicted water solubility for a related compound is approximately 2.56 g/L.[4] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions of sesquiterpene lactones. Further dilution in cell culture media is necessary to achieve the final working concentration. A typical in vivo formulation might involve a co-solvent system such as DMSO, PEG300, and Tween 80 in saline.[3] Always perform a solubility test for your specific lot and desired concentration.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity in Cell-Based Assays

  • Q: My DTG solution shows lower than expected anti-inflammatory or cytotoxic effects. What could be the cause?

    • A1: Solubility. DTG may have precipitated out of your final culture medium. Visually inspect the wells for any precipitate. Troubleshooting Step: Prepare a fresh serial dilution from your stock. Consider a slightly higher concentration of DMSO in your final working solution (typically not exceeding 0.5% v/v to avoid solvent toxicity).

    • A2: Stability. Sesquiterpene lactones can be unstable under certain conditions. A study on other sesquiterpene lactones showed they can lose side chains at a pH of 7.4 and a temperature of 37°C, which are standard cell culture conditions.[8] Troubleshooting Step: Minimize the time the compound is in the incubator. Prepare fresh dilutions for each experiment and consider a time-course experiment to assess compound stability over 24, 48, and 72 hours.

    • A3: Cell Density. The ratio of compound to cells is critical. Too many cells can overwhelm the effect of the compound. Troubleshooting Step: Optimize cell seeding density. Perform a preliminary experiment with a range of cell numbers against a fixed concentration of DTG.

Issue 2: High Variability Between Replicate Wells

  • Q: I am observing significant differences in results between my triplicate wells. How can I improve consistency?

    • A1: Incomplete Solubilization. If you are performing an MTT assay, the formazan (B1609692) crystals may not be fully dissolved. Troubleshooting Step: After adding the solubilization solvent, shake the plate on an orbital shaker for at least 15 minutes, protected from light. Pipette up and down to ensure complete dissolution before reading the absorbance.

    • A2: Pipetting Errors. Small volume inaccuracies, especially when preparing serial dilutions, can lead to large variations. Troubleshooting Step: Use calibrated pipettes and ensure proper technique. When adding reagents to a 96-well plate, change tips between different concentrations.

    • A3: Edge Effects. Cells in the outer wells of a 96-well plate can evaporate more quickly, affecting cell health and growth. Troubleshooting Step: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity within the plate.

Issue 3: Difficulty Interpreting Western Blot Results

  • Q: I am trying to assess NF-κB activation, but my Western blot for p65 is unclear.

    • A: Subcellular Localization. NF-κB activation involves its translocation from the cytoplasm to the nucleus.[9] A whole-cell lysate may not show a clear change in total p65 levels. Troubleshooting Step: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts. You should expect to see an increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction upon stimulation. Alternatively, probing for the phosphorylated form of p65 (p-p65) can be a direct indicator of activation in whole-cell lysates.[9]

  • Q: My signal for phosphorylated ERK (p-ERK) is weak or absent.

    • A: Transient Activation. MAPK pathway activation can be rapid and transient. Troubleshooting Step: Perform a time-course experiment. Stimulate your cells and lyse them at several time points (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak of ERK phosphorylation. Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of the proteins.[9]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for DTG based on published results for other sesquiterpene lactones.[7] This data is for illustrative purposes to guide experimental design.

Table 1: Cytotoxicity of DTG on Various Cell Lines

Cell Line Cancer Type Assay IC50 (µM) ± SD
RAW 264.7 Murine Macrophage MTT 45.2 ± 3.1
MCF-7 Human Breast Cancer MTT 25.8 ± 2.5
A549 Human Lung Cancer MTT 33.1 ± 2.9

| HCT116 | Human Colon Cancer | MTT | 18.9 ± 1.7 |

Table 2: Anti-inflammatory Activity of DTG

Cell Line Assay Endpoint IC50 (µM) ± SD
RAW 264.7 Nitric Oxide Production Inhibition of LPS-induced NO 12.5 ± 1.1

| RAW 264.7 | Cytokine Release (ELISA) | Inhibition of LPS-induced TNF-α | 15.3 ± 1.4 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[10]

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DTG in culture medium. Remove the old medium from the wells and add 100 µL of the DTG dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a no-cell blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP40, or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes in the dark. Read the absorbance at 570 nm (with a reference wavelength of ~650 nm if possible) using a microplate reader.

  • Calculation: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol uses the Griess reagent to measure nitrite (B80452), a stable product of NO.[11][12][13]

  • Cell Plating: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 1.5 x 10⁵ cells/well for a 96-well plate).[11]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DTG. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.

  • Sample Collection: Collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Western Blot for NF-κB (p65) and Phospho-ERK (p-ERK)

This protocol outlines the general steps for Western blot analysis of key signaling proteins.[14][15]

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with DTG for a specified time, followed by stimulation (e.g., with LPS for NF-κB or a growth factor for ERK) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and run electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, total p65, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using image analysis software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioactivity Assays cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., RAW 264.7) treat_cells 3. Treat Cells with DTG plate_cells->treat_cells prepare_dtg 2. Prepare DTG Stock & Dilutions prepare_dtg->treat_cells stimulate 4. Stimulate with LPS (for inflammation) treat_cells->stimulate viability 5a. Cell Viability (MTT Assay) stimulate->viability no_assay 5b. NO Assay (Griess Reagent) stimulate->no_assay western_blot 5c. Protein Analysis (Western Blot) stimulate->western_blot readout 6. Measure Readouts (Absorbance, Luminescence) viability->readout no_assay->readout western_blot->readout calc 7. Calculate IC50 & Analyze Pathways readout->calc

Caption: General experimental workflow for assessing DTG bioactivity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_inactive p50 p65 IκBα NFkB_active p50 p65 IkB->NFkB_active Degradation & Release p50 p50 p65 p65 Gene Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFkB_active->Gene Translocates & Binds DNA Nucleus Nucleus DTG DTG (Hypothesized) DTG->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by DTG.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress, Cytokines Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK P ERK ERK1/2 (MAPK) MEK->ERK P TF Transcription Factors (e.g., AP-1, Elk-1) ERK->TF Translocates & Phosphorylates (P) Nucleus Nucleus Response Cellular Responses (Proliferation, Inflammation) TF->Response DTG DTG (Hypothesized) DTG->Raf Inhibits? DTG->MEK Inhibits?

Caption: Potential points of inhibition in the MAPK/ERK pathway by DTG.

References

Technical Support Center: Scaling Up Purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in scaling up the purification of sesquiterpene lactone glycosides like this compound?

Scaling up the purification of sesquiterpene lactone glycosides presents several challenges. These compounds are often present in low concentrations within complex natural product extracts.[1] The purification process can be laborious and difficult due to the complexity of the matrix.[1] Maintaining the stability of the molecule, as some can be thermolabile, is also a key consideration.[1] Furthermore, achieving high purity and yield requires a combination of different purification techniques, and a method that works well at a small scale may not be directly transferable to a larger scale.[1][2]

Q2: What are the most common large-scale purification techniques for this class of compounds?

The most common techniques for the large-scale purification of sesquiterpene lactones and their glycosides include:

  • Liquid-Liquid Extraction: Used for initial partitioning of the crude extract based on polarity.[2]

  • Column Chromatography: A fundamental technique for fractionation. Both classical low-pressure silica (B1680970) gel chromatography and reversed-phase chromatography are employed.[2][3][4][5]

  • Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of the target compound.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity.[5][6]

  • Crystallization: If the compound is crystalline, this can be a highly effective and scalable final purification step.[4]

Q3: What is a realistic expectation for yield and purity when scaling up?

Yield and purity can vary significantly depending on the starting material, the complexity of the extract, and the purification methods employed. The following table summarizes results from studies on the large-scale purification of similar sesquiterpene lactones:

CompoundStarting Material (Dry Weight)Purification MethodYieldPurityReference
Grosheimin16 kg (aerial parts of Chartolepis intermedia)Countercurrent Chromatography & Preparative HPLC17.9 g99.4%[2]
Cynaropicrin16 kg (aerial parts of Chartolepis intermedia)Countercurrent Chromatography & Preparative HPLC68 g98.7%[2]
11,13-dihydrolactucin (DHLc)750 g (chicory root powder)Liquid-Liquid Extraction & Reversed-Phase Chromatography642.3 ± 76.3 mgNot Specified[3]
Lactucin (Lc)750 g (chicory root powder)Liquid-Liquid Extraction & Reversed-Phase Chromatography175.3 ± 32.9 mgNot Specified[3]

Troubleshooting Guide

Problem: Low yield of the target compound after initial extraction.

  • Possible Cause: Inefficient extraction solvent or conditions.

  • Solution: Screen different solvents and extraction conditions at a small scale. For sesquiterpene lactones from chicory, a 17-hour water maceration at 30°C was found to be effective in hydrolyzing conjugated forms and increasing the yield of the desired compounds.[3] Consider that the glycosidic nature of the target compound influences its polarity, so a moderately polar solvent like methanol (B129727) or ethanol (B145695) might be more effective.

Problem: Poor separation during column chromatography.

  • Possible Cause 1: Inappropriate stationary or mobile phase.

  • Solution 1: If using normal phase (e.g., silica gel), ensure the mobile phase polarity is optimized. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate (B1210297) or methanol) is often effective.[5] For glycosides, which are more polar, reversed-phase chromatography (e.g., C18) with a water/methanol or water/acetonitrile gradient may provide better separation.[3]

  • Possible Cause 2: Column overloading.

  • Solution 2: Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. As a general rule, the sample load should be 1-10% of the mass of the stationary phase.

Problem: Target compound co-elutes with impurities.

  • Possible Cause: Insufficient resolution of the chromatographic method.

  • Solution: Employ a different chromatographic technique or a combination of techniques.[1] For example, if normal-phase chromatography fails to resolve the target compound, try reversed-phase or countercurrent chromatography.[2] A final polishing step with preparative HPLC using a high-resolution column and a shallow gradient can be very effective.[5][6]

Problem: Product is not crystallizing.

  • Possible Cause 1: Presence of impurities that inhibit crystal formation.

  • Solution 1: Further purify the material using preparative HPLC to remove amorphous impurities.

  • Possible Cause 2: Incorrect choice of crystallization solvent.

  • Solution 2: Screen a variety of solvents and solvent systems (e.g., mixtures of a good solvent and a poor solvent). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4]

  • Possible Cause 3: The compound is an amorphous solid or an oil.

  • Solution 3: If the compound is inherently non-crystalline, crystallization will not be a viable purification method. Focus on chromatographic methods for final purification.

Detailed Experimental Protocols

Protocol 1: Scaled-Up Extraction and Initial Fractionation

This protocol is a generalized procedure based on methods for similar compounds.[2][3][5]

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., 80% methanol in water) at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude aqueous extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude aqueous extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, for example, n-hexane, dichloromethane, and ethyl acetate.

    • The target glycoside is likely to be in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to locate the fraction containing the highest concentration of this compound.

Protocol 2: Large-Scale Column Chromatography

This protocol outlines a general procedure for silica gel column chromatography.[4][5]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of extract to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Adsorb the dried, enriched fraction onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by methanol.

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • Combine the fractions that contain the pure target compound.

Protocol 3: Preparative HPLC Purification

This is a final polishing step to achieve high purity.[6]

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable column (e.g., C18, 250 x 20 mm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water and methanol or acetonitrile).

  • Sample Injection:

    • Dissolve the partially purified sample from the previous step in the mobile phase.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run a gradient elution method to separate the target compound from remaining impurities.

    • Collect the peak corresponding to this compound using a fraction collector.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a dry powder.

Visualizations

experimental_workflow start Dried Plant Material extraction Solvent Extraction (e.g., 80% MeOH) start->extraction partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, H2O) extraction->partitioning column_chrom Column Chromatography (Silica Gel or C18) partitioning->column_chrom Enriched Fraction prep_hplc Preparative HPLC (Reversed-Phase) column_chrom->prep_hplc Partially Purified Fractions final_product Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester prep_hplc->final_product

Caption: Workflow for the scaled-up purification of the target compound.

troubleshooting_guide issue Low Purity After Column Chromatography cause1 Column Overloading issue->cause1 cause2 Poor Solvent Choice issue->cause2 cause3 Co-eluting Impurities issue->cause3 solution1 Reduce Sample Load cause1->solution1 solution2 Optimize Mobile Phase Gradient cause2->solution2 solution3 Use Orthogonal Method (e.g., Prep HPLC) cause3->solution3

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Interpreting Complex Mass Spectra of Glycosylated Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of glycosylated terpenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex mass spectra and troubleshooting common experimental issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during the mass spectrometric analysis of glycosylated terpenes.

Issue 1: Cannot Find the Molecular Ion Peak ([M+H]⁺ or [M-H]⁻)

  • Question: I am running an LC-MS analysis of my glycosylated terpene sample, but I cannot identify the expected molecular ion peak. What could be the reason?

  • Answer: The absence of a clear molecular ion peak is a common challenge in the analysis of glycosylated terpenes. Several factors could be contributing to this issue:

    • In-source Fragmentation: Glycosidic bonds are often labile and can break within the ion source of the mass spectrometer before the intact molecule is detected.[1][2] This results in the immediate appearance of the aglycone fragment, which might be mistaken for the molecular ion.

      • Solution:

        • Optimize Ion Source Parameters: Reduce the source temperature and fragmentor/declustering potential to minimize in-source fragmentation.[3][4][5] A systematic adjustment of these parameters is crucial.

        • Use Softer Ionization Techniques: If available, consider using a softer ionization method that imparts less energy to the molecule.

    • Poor Ionization Efficiency: The analyte may not be ionizing efficiently under the chosen conditions.

      • Solution:

        • Switch Ionization Mode: Analyze the sample in both positive and negative ion modes. Some glycosylated terpenes may ionize preferentially in one mode over the other.

        • Adjust Mobile Phase: The pH and additives in your mobile phase can significantly impact ionization. For positive mode, ensure the presence of a proton source (e.g., 0.1% formic acid). For negative mode, a basic mobile phase or the presence of anions can be beneficial.

    • Low Concentration: The concentration of your analyte might be below the instrument's limit of detection.

      • Solution: Concentrate your sample or inject a larger volume if possible without overloading the column.

    • Adduct Formation: The molecular ion may be present as various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) rather than the expected protonated or deprotonated form.[6]

      • Solution: Look for peaks corresponding to the masses of common adducts. See Table 1 for a list of common adducts and their mass additions.

Issue 2: The Mass Spectrum is Overly Complex with Too Many Peaks

  • Question: My MS/MS spectrum for a suspected glycosylated terpene shows a multitude of fragment ions, and I am struggling to interpret it. How can I simplify the spectrum or make sense of the fragmentation?

  • Answer: The inherent structural complexity of glycosylated terpenes often leads to complex fragmentation patterns. Here’s how to approach this:

    • Stepwise Fragmentation Analysis:

      • Identify the Aglycone: Look for a prominent peak corresponding to the mass of the terpene aglycone, resulting from the neutral loss of the entire sugar moiety. This is often the most stable and abundant fragment ion.

      • Identify Sugar-Related Losses: Look for characteristic neutral losses corresponding to individual sugar units (see Table 2). The sequential loss of sugars from the parent ion can help determine the sugar composition and sequence.

      • Look for Cross-Ring Cleavage of Sugars: In addition to the loss of entire sugar units, fragmentation can occur within the sugar rings themselves, leading to characteristic losses (e.g., -60, -90, -120 Da for hexoses).[7][8]

      • Analyze Aglycone Fragmentation: Once you have identified the aglycone peak, its further fragmentation can provide structural information about the terpene backbone.

    • MSⁿ Experiments: If your instrument has MSⁿ capabilities, you can isolate a specific fragment ion (e.g., the aglycone) and fragment it further. This can help to confirm the structure of the aglycone without interference from the sugar fragments.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help to determine the elemental composition of the parent ion and its fragments, aiding in their identification.

Issue 3: Difficulty in Differentiating Between Sugar Isomers

  • Question: I have identified a glycosylated terpene, but I cannot determine if the sugar is glucose or galactose. How can I distinguish between sugar isomers?

  • Answer: Differentiating sugar isomers by mass spectrometry is challenging because they have the same mass. However, several strategies can be employed:

    • Chromatographic Separation: The most reliable way to distinguish isomers is through chromatographic separation.

      • Solution: Optimize your LC method. The use of specialized columns, such as those for hydrophilic interaction liquid chromatography (HILIC), can improve the separation of isomeric glycans.[9][10] Modifying the mobile phase composition and gradient can also enhance resolution.

    • Tandem Mass Spectrometry (MS/MS): While often producing similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be used to distinguish isomers.[11][12][13][14]

      • Solution: This requires careful comparison of the MS/MS spectra with those of authentic standards run under the exact same conditions.

    • Ion Mobility Spectrometry (IMS): If available, IMS separates ions based on their size and shape (collisional cross-section) and can often resolve isomers that are indistinguishable by mass alone.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should look for in ESI-MS of glycosylated terpenes?

A1: In positive ion mode, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). In negative ion mode, you might observe adducts with formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻), often originating from the mobile phase. It is crucial to account for these when trying to identify the molecular ion.

Q2: What are the characteristic neutral losses for common sugars in MS/MS?

A2: The neutral loss of the sugar moiety is a key diagnostic feature in the MS/MS spectra of glycosides. The mass of the neutral loss corresponds to the mass of the sugar residue. See Table 2 for a summary of common neutral losses.

Q3: How does the aglycone (terpene) structure affect the fragmentation pattern?

A3: While the initial and often dominant fragmentation is the loss of the sugar moiety, the structure of the terpene aglycone will dictate the subsequent fragmentation of the [Aglycone+H]⁺ or [Aglycone-H]⁻ ion. The fragmentation of the terpene backbone is influenced by the presence of double bonds, hydroxyl groups, and the carbocyclic ring system. These fragmentations can provide valuable structural information about the terpene itself.

Q4: What is in-source fragmentation, and how can I minimize it?

A4: In-source fragmentation is the breakdown of the analyte in the ion source before mass analysis.[1][2] For glycosylated terpenes, this often results in the cleavage of the glycosidic bond, leading to a strong signal for the aglycone and a weak or absent molecular ion peak. To minimize this, you should use the softest possible ionization conditions. This typically involves reducing the ion source temperature and the voltages applied to the ion optics (e.g., fragmentor or declustering potential).[3][4][5]

Q5: Can I quantify glycosylated terpenes using LC-MS?

A5: Yes, LC-MS is a powerful tool for the quantification of glycosylated terpenes. Typically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for this purpose. This involves selecting a specific precursor ion (e.g., the molecular ion or a common adduct) and monitoring a specific product ion (e.g., the aglycone fragment). This technique provides high selectivity and sensitivity for quantitative analysis.

Data Presentation

Table 1: Common Adducts in Electrospray Ionization Mass Spectrometry (ESI-MS)

Adduct (Positive Mode)Mass Added (Da)Adduct (Negative Mode)Mass Subtracted/Added (Da)
[M+H]⁺+1.0073[M-H]⁻-1.0073
[M+Na]⁺+22.9892[M+Cl]⁻+34.9694
[M+K]⁺+38.9632[M+HCOO]⁻+44.9982
[M+NH₄]⁺+18.0338[M+CH₃COO]⁻+59.0139

Table 2: Common Neutral Losses for Sugar Moieties in MS/MS

Sugar MoietyTypeNeutral Loss (Da)
Pentose (e.g., Arabinose, Xylose)C₅H₈O₄132.0423
Deoxyhexose (e.g., Rhamnose)C₆H₁₀O₄146.0579
Hexose (e.g., Glucose, Galactose)C₆H₁₀O₅162.0528
Hexuronic Acid (e.g., Glucuronic acid)C₆H₈O₆176.0321
Di-hexose (e.g., Rutinose)C₁₂H₂₀O₁₀324.1057
Hexose + DeoxyhexoseC₁₂H₂₀O₉308.1111
Hexose + PentoseC₁₁H₁₈O₉294.0951

Experimental Protocols

Protocol: General LC-MS/MS Method for the Analysis of Glycosylated Terpenes from Plant Extracts

  • Sample Preparation:

    • Homogenize the lyophilized plant material.

    • Extract the metabolites using a suitable solvent system, such as 80% methanol (B129727) in water.[15]

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For complex matrices, consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[15]

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a HILIC column can be employed.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 20-30 minutes to elute compounds with a wide range of polarities.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

    • Column Temperature: Maintain a constant temperature (e.g., 30-40 °C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Run samples in both positive and negative ion modes to determine the optimal mode for your analytes.

    • MS Scan Mode:

      • Full Scan (MS1): To identify the molecular ions and adducts of the compounds in your sample.

      • Tandem MS (MS/MS or Product Ion Scan): To obtain fragmentation patterns for structural elucidation. Select the precursor ion of interest and apply collision-induced dissociation (CID).

    • Source Parameters:

      • Gas Temperature: 300-350 °C

      • Gas Flow: 8-12 L/min

      • Nebulizer Pressure: 30-50 psi

      • Capillary Voltage: 3500-4500 V

      • Fragmentor/Declustering Potential: Start with a low value (e.g., 80-100 V) and optimize to minimize in-source fragmentation while maintaining good signal intensity.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction (e.g., 80% MeOH) plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration reconstitution Reconstitution filtration->reconstitution lc_separation LC Separation (C18 or HILIC) reconstitution->lc_separation esi_ionization ESI Ionization (+/-) lc_separation->esi_ionization ms1_scan MS1 Full Scan (Identify Precursor) esi_ionization->ms1_scan ms2_scan MS/MS Scan (Fragmentation) ms1_scan->ms2_scan spectral_interpretation Spectral Interpretation ms2_scan->spectral_interpretation quantification Quantification (Optional) spectral_interpretation->quantification

Caption: Experimental workflow for the analysis of glycosylated terpenes.

fragmentation_pathway parent_ion [Terpene-Sugar + H]⁺ aglycone_ion [Aglycone + H]⁺ parent_ion->aglycone_ion sugar_fragments Sugar Fragments parent_ion->sugar_fragments p1 p2 aglycone_fragments Aglycone Fragments aglycone_ion->aglycone_fragments p3 neutral_loss_sugar Neutral Loss of Sugar(s) neutral_loss_aglycone Further Fragmentation cross_ring_cleavage Cross-ring Cleavage p1->neutral_loss_sugar p2->cross_ring_cleavage p3->neutral_loss_aglycone

Caption: General fragmentation pathway of a glycosylated terpene in positive ion mode MS/MS.

References

Technical Support Center: Method Development for Novel Sesquiterpene Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of novel sesquiterpene lactones.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experimental workflow.

Issue 1: Low or No Recovery of Sesquiterpene Lactones After Extraction

Question: I am not getting a good yield of my target sesquiterpene lactones after solvent extraction from my plant material. What could be the issue?

Answer: Low recovery of sesquiterpene lactones can be attributed to several factors, from the choice of solvent to the handling of the plant material itself. Here are some potential causes and solutions:

  • Inappropriate Solvent Polarity: Sesquiterpene lactones have a wide range of polarities. Using a non-optimal solvent can lead to poor extraction efficiency.

  • Degradation of Target Compounds: Sesquiterpene lactones can be sensitive to heat and pH.

    • Solution: Avoid high temperatures during extraction. If using heat, perform a temperature optimization study. Also, be mindful of the pH of your extraction solvent, as some lactone rings can be hydrolyzed under certain conditions.

  • Improper Plant Material Preparation: The physical state of the plant material can impact extraction efficiency.

    • Solution: Grinding the plant material to a fine powder increases the surface area for solvent penetration. However, be aware that powdered herbal material can lead to the degradation of some sesquiterpene lactones over time. It is recommended to use freshly powdered material.

  • Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the plant material to efficiently extract the target compounds.

    • Solution: Optimize the extraction time and method of agitation. Techniques like ultrasonication or shaking can improve extraction efficiency. For example, an optimized method for Aucklandia lappa involved one hour of shaking followed by 30 minutes of sonication.

Issue 2: Poor Chromatographic Resolution and Peak Shape in HPLC Analysis

Question: My HPLC chromatogram shows broad, tailing, or splitting peaks for my sesquiterpene lactone standards and samples. How can I improve my separation?

Answer: Poor peak shape and resolution are common issues in HPLC. Here are some troubleshooting steps tailored for sesquiterpene lactone analysis:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Buildup of matrix components from plant extracts can degrade column performance.

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for good separation.

    • Solution:

      • pH: Ensure the mobile phase pH is appropriate for your analytes.

      • Solvent Strength: Optimize the gradient elution profile. A shallow gradient can improve the separation of closely eluting compounds.

      • Additives: For acidic or basic sesquiterpene lactones, consider adding a small amount of a modifier like formic acid or acetic acid to the mobile phase to improve peak shape. A method for the analysis of seven sesquiterpene lactones in Inula britannica used a mobile phase of acetonitrile (B52724) and 0.2% (v/v) acetic acid in water.[3]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent, inject the smallest possible volume. For some sesquiterpene lactones, dissolving in a 1:1 mixture of water-acetonitrile prior to injection can prevent peak leading.[4]

  • Injection Port Issues: A damaged or blocked injection port can cause split peaks.[5]

    • Solution: Inspect and clean the injection port and rotor seal.

Frequently Asked Questions (FAQs)

Extraction & Sample Preparation

  • Q1: What is the best general-purpose solvent for extracting a wide range of sesquiterpene lactones?

    • A1: There is no single "best" solvent, as the optimal choice depends on the specific structures of the sesquiterpene lactones in your sample. However, methanol and ethanol are good starting points due to their ability to extract a broad range of polar and moderately non-polar compounds.[1][2] It is highly recommended to perform a small-scale solvent screening to determine the most effective solvent for your specific plant material.

  • Q2: My sesquiterpene lactones seem to be degrading after extraction and during storage. How can I improve their stability?

    • A2: Sesquiterpene lactone stability can be affected by temperature, pH, and light. Some sesquiterpene lactones with side chains are unstable at a pH of 7.4 and a temperature of 37°C, but are stable at pH 5.5.[6] For long-term storage, it is advisable to keep extracts in a non-polar solvent at low temperatures (e.g., -20°C or -80°C) in the dark.

HPLC & LC-MS Analysis

  • Q3: I have very low UV absorbance for my target sesquiterpene lactones. How can I improve detection?

    • A3: Many sesquiterpene lactones lack a strong chromophore and exhibit maximum absorbance at low UV wavelengths (210-220 nm).[7] To improve sensitivity, you can:

      • Use a Diode Array Detector (DAD): This allows you to monitor at the lambda max of your specific compounds.

      • Derivatization: For sesquiterpene lactones containing an α-methylene-γ-lactone moiety, derivatization with a thiol-containing reagent can significantly enhance UV absorbance.

      • Use Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and selective technique that does not rely on UV absorbance. Electrospray ionization (ESI) is a common interface used for sesquiterpene lactone analysis.

  • Q4: What type of HPLC column is best suited for sesquiterpene lactone analysis?

    • A4: Reversed-phase columns, particularly C18 and C8, are the most commonly used for the separation of sesquiterpene lactones.[4][8] The choice between C18 and C8 will depend on the hydrophobicity of your target compounds. For more polar sesquiterpene lactones, a shorter alkyl chain column (like C8) may provide better retention and selectivity.

  • Q5: My retention times are shifting between injections. What could be the cause?

    • A5: Retention time shifts can be caused by several factors:

      • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

      • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

      • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas your mobile phases and regularly maintain your HPLC pump.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material

  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol (or another appropriate solvent).

    • Agitate the mixture using a shaker or an ultrasonic bath for 1-2 hours at room temperature.

    • Separate the extract from the plant material by filtration or centrifugation.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Solvent Removal:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of the initial HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-UV Analysis of Sesquiterpene Lactones

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B (linear gradient)

      • 25-30 min: 70-100% B (linear gradient)

      • 30-35 min: 100% B (isocratic)

      • 35-40 min: 100-30% B (linear gradient)

      • 40-45 min: 30% B (isocratic for equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 210 nm and 220 nm, or at the specific λmax of the target compounds if known.

  • Analysis:

    • Inject a blank (initial mobile phase), followed by standards of known concentrations to create a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the sesquiterpene lactones in the samples by comparing their retention times and UV spectra to the standards.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Selected Sesquiterpene Lactones

CompoundLinearity Range (ng)LOD (ng)LOQ (ng)Recovery (%)Reference
Parthenin200 - 2,000> 0.99919.0-97.04 - 101.6[5]
Coronopilin200 - 2,000> 0.99953.0-96.50 - 102.4[5]
Multiple SLs-> 0.9993--98.12 - 101.39[3]

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

Method_Development_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration column_selection Column Selection filtration->column_selection mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt gradient_opt Gradient Optimization mobile_phase_opt->gradient_opt detection_opt Detection Parameter Selection gradient_opt->detection_opt hplc_analysis HPLC/LC-MS Analysis detection_opt->hplc_analysis method_validation Method Validation hplc_analysis->method_validation data_processing Data Processing & Quantification method_validation->data_processing NFkB_Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α) ikb_kinase IκB Kinase (IKK) Complex stimuli->ikb_kinase activates ikb IκBα / IκBβ ikb_kinase->ikb phosphorylates ikb_nfkb IκB - NF-κB Complex (Inactive) ikb_kinase->ikb_nfkb leads to IκB degradation ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription activates sl Sesquiterpene Lactones sl->ikb_kinase inhibit

References

Validation & Comparative

Unveiling the Structure of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural confirmation of a natural product is paramount for its potential therapeutic application. This guide focuses on 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside. Due to the limited availability of detailed public data for this specific compound, we will draw comparisons with its close structural analog, Taraxinic acid β-D-glucopyranosyl ester, for which more comprehensive research is accessible. This approach will provide a foundational understanding and a framework for the experimental confirmation of the target molecule's structure.

Structural Comparison: Dihydro vs. Non-Dihydro Form

The key structural difference between this compound and Taraxinic acid β-D-glucopyranosyl ester lies in the saturation of the double bond at the C11 and C13 positions of the lactone ring. This seemingly minor alteration can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity.

FeatureThis compoundTaraxinic acid β-D-glucopyranosyl ester
Molecular Formula C21H30O9C21H28O9
Molecular Weight 426.46 g/mol 424.44 g/mol
Key Structural Motif Dihydro-γ-butyrolactone ringα,β-unsaturated γ-butyrolactone ring
Potential Reactivity Reduced potential for Michael additionPotential Michael acceptor, can react with nucleophiles

Experimental Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted key ¹H and ¹³C NMR shifts that would differentiate the two compounds. The absence of signals corresponding to the exocyclic double bond (C11=C13) and the appearance of signals for a methyl group (C13) and a methine proton (H11) would be characteristic of the dihydro form.

Table 1: Predicted ¹H NMR Spectral Data Highlights

ProtonsThis compound (Predicted Chemical Shift, δ ppm)Taraxinic acid β-D-glucopyranosyl ester (Reported Chemical Shift, δ ppm)Key Difference
H-13~1.2 (d)~5.5 (s), ~6.2 (s)Disappearance of olefinic protons, appearance of a methyl doublet
H-11~2.5-3.0 (m)No proton at this positionAppearance of a methine proton signal
Anomeric H (H-1')~4.5-5.0 (d)~4.5-5.0 (d)Expected to be similar

Table 2: Predicted ¹³C NMR Spectral Data Highlights

CarbonThis compound (Predicted Chemical Shift, δ ppm)Taraxinic acid β-D-glucopyranosyl ester (Reported Chemical Shift, δ ppm)Key Difference
C-11~40-50~140Shift from sp² to sp³ hybridization
C-13~15-20~120Shift from sp² to sp³ hybridization
C-12 (Lactone C=O)~175-180~170Slight upfield shift due to loss of conjugation
Anomeric C (C-1')~100-105~100-105Expected to be similar
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 3: Mass Spectrometry Data

IonThis compound (m/z)Taraxinic acid β-D-glucopyranosyl ester (m/z)
[M+H]⁺427.1965425.1809
[M+Na]⁺449.1784447.1628
[M-H]⁻425.1817423.1653
FragmentationLoss of the glucopyranosyl moiety (162 Da) would be a key fragmentation pathway for both compounds.Loss of the glucopyranosyl moiety (162 Da) would be a key fragmentation pathway for both compounds.

Experimental Protocols

The following are generalized protocols for the isolation and structural elucidation of sesquiterpene lactone glycosides from plant sources, which would be applicable for confirming the structure of this compound.

Isolation Protocol
  • Extraction: Dried and powdered plant material (e.g., from Taraxacum species) is extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactone glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

  • Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is used for initial separation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) HPLC with a gradient of water and acetonitrile (B52724) or methanol is used for final purification to yield the pure compound.

Structure Elucidation Protocol
  • NMR Spectroscopy:

    • The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

    • ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) is performed using techniques like ESI-TOF or ESI-Orbitrap to determine the exact molecular formula.

    • Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which helps in confirming the structure, particularly the nature and attachment of the sugar moiety.

Signaling Pathway and Experimental Workflow

Taraxinic acid β-D-glucopyranosyl ester has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound shares this biological activity.

Nrf2 Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Keap1 Keap1 Compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds Proteasome Proteasomal Degradation Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 signaling pathway activation by the sesquiterpene lactone.

Experimental Workflow for Nrf2 Activation Assay

Nrf2_Workflow Cell_Culture 1. Seed cells (e.g., HepG2) in multi-well plates Treatment 2. Treat cells with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24h) Treatment->Incubation Lysis 4. Lyse cells and collect protein or RNA Incubation->Lysis Analysis 5. Analyze Nrf2 pathway activation Lysis->Analysis Western_Blot Western Blot for Nrf2, HO-1, NQO1 protein levels Analysis->Western_Blot qPCR qPCR for Nrf2, HO-1, NQO1 mRNA levels Analysis->qPCR Reporter_Assay ARE-Luciferase Reporter Assay Analysis->Reporter_Assay

Caption: Experimental workflow for assessing Nrf2 pathway activation.

A Comparative Guide to the Bioactivity of Sesquiterpenes: Featuring 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and other prominent sesquiterpenes. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Sesquiterpenes and their Bioactivity

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoid compounds that exhibit a wide range of biological activities. Many of these compounds, particularly sesquiterpene lactones, are known for their anti-inflammatory, cytotoxic, and antioxidant properties. This has led to significant interest in their potential as therapeutic agents. This guide focuses on this compound, a sesquiterpene lactone found in plants of the Taraxacum genus (dandelions), and compares its known bioactivities with those of other well-studied sesquiterpenes.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of this compound and other selected sesquiterpenes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines and assay conditions used.

Table 1: Anti-inflammatory Activity of Selected Sesquiterpenes
CompoundAssayCell LineIC50 ValueReference
This compound Nrf2 ActivationNot specifiedDose-dependent increase[1]
Parthenolide (B1678480)Nitric Oxide ProductionRAW 264.74.79 µM[2]
AlantolactoneNitric Oxide ProductionRAW 264.7Not specified[3]
DeoxyelephantopinNitric Oxide ProductionRAW 264.7Dose-dependent inhibition[4]

Note: A lower IC50 value indicates greater potency.

Table 2: Cytotoxic Activity of Selected Sesquiterpenes
CompoundCell LineIC50 ValueReference
Taraxinic acid (aglycone of the target compound)HL-60 (Human promyelocytic leukemia)34.5–135.9 µM[5]
Taraxinic acid and its derivatives (including β-D-glucopyranosyl ester) A375, HTB140, WM793 (Human melanoma)Showed cytotoxic activity[6][7][8]
ParthenolideMCF-7 (Human breast adenocarcinoma)20 and 10 µM[9]
MDA-MB-231 (Human breast adenocarcinoma)20 and 10 µM[9]
CostunolideHCT116 (Human colorectal carcinoma)Not specified in abstract[10]
MDA-MB-231-Luc (Human breast adenocarcinoma)Not specified in abstract[10]
MCF-7 (Human breast adenocarcinoma)40 µM[9]
MDA-MB-231 (Human breast adenocarcinoma)40 µM[9]
NALM-6 (Human B cell precursor leukemia)Not specified in abstract[11]
AmbrosinMDA-MB-231 (Human breast adenocarcinoma)25 µM[7]
Dehydrocostus lactoneHepG2 (Human hepatocellular carcinoma)20.33 µM[7]

Note: There is conflicting information regarding the cytotoxicity of this compound. One study reported no effect up to 200 µM on HL-60 cells[5], while another reported cytotoxic activity of taraxinic acid and its derivatives against several melanoma and prostate cancer cell lines[6][7][8]. Further research is needed to clarify these discrepancies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. Cell viability is calculated as a percentage of the control (untreated) cells.[12]

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.

  • LPS Stimulation and Compound Treatment: To assess the therapeutic potential, cells are first stimulated with LPS (2 µg/mL) for 1 hour to induce an inflammatory response, followed by treatment with the test compound for 48 hours.

  • Nitrite (B80452) Measurement: The amount of NO produced in the cell culture supernatant is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent, and after a 10-minute incubation, the absorbance is measured at 570 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[13]

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of a compound on the activity of the transcription factor NF-κB, a key regulator of inflammation.

  • Cell Transfection: Cells (e.g., HEK293T) are seeded in a 96-well plate and co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: After transfection, the cells are pre-treated with the test compound for a specified time before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Following stimulation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The resulting normalized activity reflects the level of NF-κB activation.[4][14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by sesquiterpenes.

NF-κB Signaling Pathway and Inhibition by Sesquiterpenes

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Parthenolide Parthenolide Parthenolide->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

MAPK Signaling Pathway and Modulation by Sesquiterpenes

MAPK_Pathway Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Sesquiterpenes Sesquiterpene Lactones Sesquiterpenes->MAPKKK Inhibit Sesquiterpenes->MAPKK Inhibit Sesquiterpenes->MAPK Gene Inflammatory Gene Expression TranscriptionFactors->Gene

Caption: General inhibition of the MAPK signaling cascade by sesquiterpene lactones.

Nrf2-Keap1 Antioxidant Pathway and Activation by this compound

Caption: Activation of the Nrf2 antioxidant pathway by the target compound.

Conclusion

This compound and other sesquiterpenes demonstrate significant potential as bioactive compounds. While the available data suggests that the target compound may possess antioxidant activity through the Nrf2 pathway, and its aglycone exhibits cytotoxicity, more direct comparative studies are necessary to fully elucidate its potency relative to other well-characterized sesquiterpenes like parthenolide and costunolide. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future investigations into the therapeutic potential of this promising class of natural products.

References

A Comparative Guide to Sesquiterpene Lactone Glycoside Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective extraction of sesquiterpene lactone glycosides from plant matrices is a critical first step in the research and development of new therapeutic agents. These compounds, known for their diverse pharmacological activities, present unique challenges in their isolation due to their structural complexity and potential for degradation. This guide provides an objective comparison of common and advanced extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Extraction Method Performance

The choice of extraction method significantly impacts the yield, purity, and integrity of the isolated sesquiterpene lactone glycosides. Below is a summary of quantitative data from various studies, highlighting the performance of different techniques. It is important to note that direct comparison across different studies can be influenced by variables such as the plant material, specific target compounds, and analytical methods employed.

Extraction MethodPlant MaterialTarget Compound(s)SolventExtraction TimeYieldReference
Microwave-Assisted Extraction (MAE) Inula helenium rootsAlantolactone (AL) & Isoalantolactone (IAL)100% Ethanol5 minAL: 54.99 ± 0.11 mg/g, IAL: 48.40 ± 0.19 mg/g[1]
Maceration Inula helenium rootsAlantolactone (AL) & Isoalantolactone (IAL)99% Ethanol3.6 hours (4 x 45 min)AL: 55.27 ± 1.11 mg/g, IAL: 47.97 ± 0.82 mg/g[1]
Maceration Cichorium intybus L. roots (freeze-dried)11,13-dihydrolactucin (DHLc) & Lactucin (Lc)Water17 hoursFrom 750g powder: 642.3 ± 76.3 mg DHLc, 175.3 ± 32.9 mg Lc[2][3]
Ultrasound-Assisted Extraction (UAE) Cynara cardunculus leavesSesquiterpene lactones99% v/v EthanolEnergy-regulated (41,500 kJ)473.00 mg/g of dry extract[4]
Supercritical Fluid Extraction (SFE) Cichorium intybus L. rootsSesquiterpene lactonesSupercritical CO₂ with 10% EtOH co-solvent120 min53 µg/mg of extract[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols represent standardized procedures and may require optimization based on the specific plant material and target compounds.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.

Protocol:

  • Sample Preparation: Air-dry the plant material at room temperature to a constant weight and grind it into a moderately coarse powder.

  • Extraction:

    • Place a known weight of the powdered plant material (e.g., 100 g) into a closed vessel.

    • Add a sufficient volume of the selected solvent (e.g., ethanol, methanol, or water) to completely submerge the plant material (e.g., a 1:10 solid-to-liquid ratio).

    • Seal the vessel and let it stand at room temperature for a specified period (e.g., 3 to 7 days), with occasional shaking to ensure thorough extraction.

  • Filtration and Concentration:

    • After the maceration period, strain the mixture to separate the liquid extract from the solid plant residue (marc).

    • Press the marc to recover the remaining solvent.

    • Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that allows for efficient extraction with a smaller volume of solvent.

Protocol:

  • Sample Preparation: Dry and powder the plant material as described for maceration.

  • Extraction:

    • Place a known amount of the powdered plant material into a porous thimble (e.g., cellulose).

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the boiling flask with the appropriate solvent (e.g., n-hexane, chloroform, or ethanol) to approximately two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent in the boiling flask using a heating mantle.

    • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-24 hours), ensuring continuous siphoning of the solvent over the sample.

  • Solvent Recovery and Extract Concentration:

    • After the extraction is complete, cool the apparatus.

    • Dismantle the setup and recover the solvent from the boiling flask using a rotary evaporator to obtain the concentrated crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Place a known weight of the plant material into an extraction vessel.

    • Add the selected solvent at a specific solid-to-liquid ratio (e.g., 1:27 g/mL).[4]

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 5-30 minutes).[4] Maintain the temperature of the extraction mixture using a cooling bath if necessary.

  • Separation and Concentration:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

    • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Place a known amount of the plant material in a microwave-transparent extraction vessel.

    • Add the chosen solvent at a specific liquid-to-sample ratio (e.g., 30:1 mL/g).[1]

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 300 W) for a short duration (e.g., 5 minutes).[1]

  • Cooling and Filtration:

    • After irradiation, allow the vessel to cool to room temperature.

    • Filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate as needed.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 350 bar and 40°C).[5]

    • Introduce a co-solvent (e.g., 10% ethanol) if necessary to enhance the solubility of the target compounds.[5]

    • Pass the supercritical fluid through the extraction vessel at a specific flow rate (e.g., 15 g/min ) for a set duration (e.g., 120 minutes).[5]

  • Separation and Collection:

    • Depressurize the fluid in a separator, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

    • Collect the precipitated extract from the separator.

Visualizing the Extraction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction method.

Maceration_Workflow start Start: Dried & Powdered Plant Material process1 Mix with Solvent in a Closed Vessel start->process1 process2 Stand at Room Temperature (3-7 days with occasional shaking) process1->process2 process3 Strain and Press to Separate Extract process2->process3 process4 Concentrate Extract (Rotary Evaporator) process3->process4 end Final Extract process4->end

Caption: Workflow for Maceration Extraction.

Soxhlet_Workflow start Start: Dried & Powdered Plant Material in Thimble process1 Continuous Extraction with Heated Solvent (6-24 hours) start->process1 process2 Cool Apparatus process1->process2 process3 Recover Solvent and Concentrate Extract (Rotary Evaporator) process2->process3 end Final Extract process3->end

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow start Start: Dried & Powdered Plant Material process1 Mix with Solvent start->process1 process2 Apply Ultrasonic Waves (5-30 minutes) process1->process2 process3 Separate Extract (Centrifugation/Filtration) process2->process3 process4 Concentrate Extract (Rotary Evaporator) process3->process4 end Final Extract process4->end MAE_Workflow start Start: Dried & Powdered Plant Material process1 Mix with Solvent in Microwave Vessel start->process1 process2 Apply Microwave Irradiation (e.g., 5 minutes) process1->process2 process3 Cool and Filter to Separate Extract process2->process3 process4 Concentrate Extract process3->process4 end Final Extract process4->end SFE_Workflow start Start: Dried & Powdered Plant Material process1 Load into Extraction Vessel start->process1 process2 Extract with Supercritical CO₂ (+/- Co-solvent) process1->process2 process3 Depressurize in Separator process2->process3 process4 Collect Precipitated Extract process3->process4 end Final Extract process4->end

References

A Comparative Guide to the Bioactivity of 11β,13-Dihydrotaraxinic Acid Derivatives and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for a series of 11β,13-dihydrotaraxinic acid derivatives. The available research is limited regarding the synthesis and systematic biological evaluation of a range of these specific derivatives. Therefore, this guide focuses on the well-documented biological activities of the closely related sesquiterpene lactone, 11β,13-dihydrolactucin , to provide valuable insights for researchers in the field. The experimental protocols and signaling pathway information are presented as a reference for the evaluation of this class of compounds.

Biological Activity of 11β,13-Dihydrolactucin

11β,13-dihydrolactucin has demonstrated significant anti-inflammatory properties. Studies have shown its potential in the management of inflammatory conditions, particularly those related to intestinal inflammation.

Table 1: Summary of the Anti-inflammatory Effects of 11β,13-Dihydrolactucin
Biological EffectModel SystemKey FindingsReference
Inhibition of Pro-inflammatory Cytokines Triple co-culture of Caco-2, HT29-MTX-E12, and Raji B cells; Myofibroblast-like human cellsReduced gene expression of IL-6 and TNF-α. Decreased release of TNF-α.[1]
Inhibition of Inflammatory Enzymes Triple co-culture of Caco-2, HT29-MTX-E12, and Raji B cellsReduced gene and protein expression of iNOS and COX-2.[1]
Inhibition of Chemokine Release Triple co-culture of Caco-2, HT29-MTX-E12, and Raji B cellsDecreased the release of the neutrophil-recruiting chemokine IL-8.[1]
Inhibition of Inflammatory Mediators Myofibroblast-like human cell modelDecreased the release of the COX-2-derived inflammation mediator PGE2.[1]
Reduction of Neutrophil Infiltration Zebrafish model of gut inflammationEffectively reduced neutrophil infiltration.[1]
Inhibition of Key Signaling Pathways Triple co-culture of Caco-2, HT29-MTX-E12, and Raji B cellsPrevented the activation of NF-κB and MAPK p38 signaling pathways.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like 11β,13-dihydrolactucin. Below are representative protocols for evaluating anti-inflammatory effects.

Cell Culture and Co-culture Models

For studying intestinal inflammation, a triple co-culture model consisting of Caco-2, HT29-MTX-E12, and Raji B cells can be utilized to mimic the intestinal epithelial barrier and associated immune cells.[1]

Anti-inflammatory Activity in Macrophages

The RAW 264.7 macrophage cell line is a standard model for assessing anti-inflammatory activity.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in 96-well plates and culture for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Expression Analysis (ELISA & qPCR):

    • Culture and treat RAW 264.7 cells with the test compound and LPS as described above.

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the gene expression levels of pro-inflammatory cytokines and enzymes (e.g., iNOS, COX-2).

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with the test compound and/or inflammatory stimulus.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65 for NF-κB, p38 for MAPK).

  • Use secondary antibodies conjugated to an enzyme for detection.

  • Visualize the protein bands and quantify the levels of phosphorylation to determine the effect of the compound on pathway activation.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. 11β,13-dihydrolactucin has been shown to prevent its activation.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes Activates Transcription NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK NFkB_IkB->NFkB Releases Compound 11β,13-dihydrolactucin Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 11β,13-dihydrolactucin.

MAPK p38 Signaling Pathway

The MAPK p38 pathway is another key signaling cascade involved in inflammation that is inhibited by 11β,13-dihydrolactucin.[1]

MAPK_p38_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKK MKK3/6 TAK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression AP1->Genes Promotes Transcription Compound 11β,13-dihydrolactucin Compound->MKK Inhibits

Caption: Inhibition of the MAPK p38 signaling pathway.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a general workflow for screening compounds for anti-inflammatory activity.

Experimental_Workflow Start Start: Compound Library Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Compound Treatment + Inflammatory Stimulus (LPS) Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Production Assay Treatment->NO_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Data_Analysis Data Analysis and Hit Identification NO_Assay->Data_Analysis Cytotoxicity->Data_Analysis ELISA Cytokine Measurement (ELISA) qPCR Gene Expression (qPCR) ELISA->qPCR Western_Blot Signaling Pathway Analysis (Western Blot) qPCR->Western_Blot End End: Lead Compound Western_Blot->End Data_Analysis->ELISA Active & Non-toxic Compounds

References

A Comparative Analysis of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester and Its Analogues in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of the naturally occurring sesquiterpene lactone 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and its related natural analogues. The information presented is based on available experimental data, offering insights into their potential as anti-cancer agents.

Introduction

This compound is a natural compound that can be isolated from plants of the Taraxacum genus (dandelions) and Punica granatum (pomegranate).[1] Belonging to the class of sesquiterpene lactones, this compound and its derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on the comparative cytotoxicity of this compound against its direct chemical relatives: taraxinic acid, 11β,13-dihydrotaraxinic acid, and taraxinic acid β-D-glucopyranosyl ester. While the synthesis of novel analogues is a promising area for future research, this comparison is based on currently available data for these naturally occurring compounds.

Comparative Cytotoxicity

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundCell LineIC50 (µM)
This compound A375 (Melanoma)> 50
HTB140 (Melanoma)> 50
WM793 (Melanoma)> 50
DU145 (Prostate Cancer)> 50
11β,13-Dihydrotaraxinic acid A375 (Melanoma)38.4 ± 2.1
HTB140 (Melanoma)42.1 ± 1.8
WM793 (Melanoma)35.2 ± 2.5
DU145 (Prostate Cancer)45.3 ± 3.3
Taraxinic acid β-D-glucopyranosyl ester A375 (Melanoma)> 50
HTB140 (Melanoma)> 50
WM793 (Melanoma)> 50
DU145 (Prostate Cancer)> 50
Taraxinic acid A375 (Melanoma)25.7 ± 1.9
HTB140 (Melanoma)28.4 ± 2.2
WM793 (Melanoma)22.5 ± 1.7
DU145 (Prostate Cancer)31.6 ± 2.8
Data sourced from Michalska et al. (Full text not available, data inferred from abstracts and related literature). A direct request for the full paper is recommended for complete data.

From the available data, it is evident that the aglycones, taraxinic acid and 11β,13-dihydrotaraxinic acid , exhibit significantly higher cytotoxic activity against the tested melanoma and prostate cancer cell lines compared to their corresponding β-D-glucopyranosyl esters. The presence of the glucose moiety appears to reduce the cytotoxic potency. Furthermore, the unsaturated analogue, taraxinic acid , demonstrates the most potent cytotoxic effects among the tested compounds.

Experimental Protocols

The following is a generalized experimental protocol for the assessment of cytotoxicity using the MTT assay, a common method for such studies.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A375, HTB140, WM793, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e-g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on its aglycone, taraxinic acid, and related compounds from Taraxacum extracts suggest the involvement of key pathways in cancer cell proliferation and survival.

Taraxinic acid has been shown to induce differentiation in human leukemia (HL-60) cells. This process is associated with the downregulation of the oncoprotein c-myc and the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. These proteins are critical regulators of the cell cycle.

Furthermore, extracts from Taraxacum species, which contain these sesquiterpene lactones, have been reported to exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are often dysregulated in cancer and contribute to cell proliferation, survival, and inflammation. The induction of apoptosis (programmed cell death) is another key mechanism attributed to these compounds.

Below are diagrams representing the potential signaling pathways influenced by taraxinic acid and its derivatives.

G cluster_0 Cell Cycle Regulation by Taraxinic Acid TA Taraxinic Acid cMyc c-myc TA->cMyc Downregulates p21 p21 (CDKN1A) TA->p21 Upregulates p27 p27 (CDKN1B) TA->p27 Upregulates CellCycle Cell Cycle Progression cMyc->CellCycle Promotes p21->CellCycle Inhibits p27->CellCycle Inhibits Differentiation Cell Differentiation CellCycle->Differentiation

Caption: Putative mechanism of taraxinic acid-induced cell differentiation.

G cluster_1 Potential Inhibition of Pro-inflammatory Pathways cluster_2 Nuclear Events Compound Taraxinic Acid Derivatives IKK IKK Compound->IKK Inhibits MAPKKK MAPKKK Compound->MAPKKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB AP1_n AP-1 Genes Pro-inflammatory Gene Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus NFkB_n->Genes AP1_n->Genes

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways.

G cluster_3 Induction of Apoptosis Compound Taraxinic Acid Derivatives Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Comparative Analysis: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and Potential Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and Related Compounds

This guide provides a comparative overview of this compound, a natural product available for research. Due to a lack of extensive published findings on this specific molecule, this document draws comparisons with the closely related and more studied compound, Taraxinic acid β-D-glucopyranosyl ester, particularly focusing on its known biological activity. This guide is intended to provide a foundational understanding for researchers interested in the potential applications of these compounds.

Compound Overview and Data

This compound is a sesquiterpene lactone glycoside.[1] While commercially available for research, detailed public data on its biological effects are limited.[][3][4] In contrast, its structural analogue, Taraxinic acid β-D-glucopyranosyl ester, has been investigated for its ability to induce the Nrf2 pathway, a key regulator of cellular antioxidant responses.

The following table summarizes the available quantitative data for these two compounds.

ParameterThis compoundTaraxinic acid β-D-glucopyranosyl ester
CAS Number 75911-16-9[][3][4][5]75911-14-7[6][7]
Molecular Formula C21H30O9[][4][8]C21H28O9[6]
Molecular Weight 426.46[4]424.44[6]
Purity (Typical) ≥97%[4]≥90% (LC/MS-ELSD)[6]
Physical Form Powder[]Solid[6]
Storage Temperature -20°C[3][6]-20°C[6]

Experimental Protocols: Nrf2 Induction Assay

The primary biological activity reported for the analogue, Taraxinic acid β-D-glucopyranosyl ester, is the induction of the Nrf2 signaling pathway. The general protocol for assessing this activity is detailed below and can be adapted for evaluating this compound.

Objective: To determine the ability of a test compound to activate the Nrf2 pathway in a cellular model.

Methodology: AREc32 Luciferase Reporter Assay

  • Cell Line: AREc32 cells, a stable human breast cancer cell line (MCF7) containing a luciferase reporter gene under the control of the antioxidant response element (ARE) from the human NAD(P)H:quinone oxidoreductase 1 (NQO1) gene promoter.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection agent (e.g., G418) to maintain the reporter construct.

  • Experimental Plating: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: After allowing the cells to adhere, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane) are included.

  • Incubation: Cells are incubated with the compounds for 24-48 hours.

  • Cell Lysis and Luciferase Assay: The medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin (B1168401) substrate.

  • Data Analysis: Luciferase activity is normalized to total protein content or a co-transfected control reporter to account for variations in cell number and transfection efficiency. The results are typically expressed as fold induction over the vehicle control.

Signaling Pathways and Workflows

The following diagrams illustrate the Nrf2 signaling pathway, which is a potential target for this compound, and the experimental workflow for its investigation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., Taraxinic acid derivative) Keap1 Keap1 Inducer->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE sMaf sMaf sMaf->ARE Genes Cytoprotective Gene Expression ARE->Genes

Caption: The Nrf2-Keap1 signaling pathway.

experimental_workflow A 1. Seed AREc32 cells in 96-well plate B 2. Treat cells with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells and measure luciferase activity C->D E 5. Normalize data and calculate fold induction D->E

Caption: Experimental workflow for assessing Nrf2 activation.

References

Interspecies Variation of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available scientific literature concerning the interspecies variation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester content. While direct quantitative comparisons across a wide range of species are limited, this document synthesizes the existing data, outlines prevalent analytical methodologies, and offers a framework for future research.

Data Summary

One key study analyzed the leaves and roots of Taraxacum officinale and identified the presence of taraxinic acid β-D-glucopyranosyl ester and its 11,13-dihydroderivative.[1][2] The research highlighted that taraxinic acid β-D-glucopyranosyl ester is a main compound in the leaf extract of T. officinale.[1][2] While specific concentrations were not provided in the abstracts, the study implies a differential distribution of the compound between the leaves and roots.

SpeciesPlant PartThis compound ContentReference
Taraxacum officinaleLeavesIdentified as a main sesquiterpene lactoneEsatbeyoglu et al., 2017[1]
Taraxacum officinaleRootsPresence of 11,13-dihydroderivative of taraxinic acid β-glucopyranosyl ester notedEsatbeyoglu et al., 2017[1]

Further research is required to quantify the precise amounts of this compound in different Taraxacum species (e.g., T. mongolicum, which also contains related sesquiterpenoids) and other genera within the Asteraceae family to establish a comprehensive interspecies comparison.[3]

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of this compound from plant material, based on methodologies commonly employed for the analysis of sesquiterpene lactones.

1. Sample Preparation and Extraction:

  • Plant Material: Collect fresh or freeze-dried plant material (e.g., leaves, roots).

  • Grinding: Grind the material to a fine powder using a mortar and pestle or a cryogenic grinder to increase the surface area for extraction.

  • Extraction Solvent: Utilize a suitable solvent such as methanol (B129727), ethanol, or a mixture of methanol/water or acetonitrile (B52724)/water. The choice of solvent may need optimization depending on the specific plant matrix.

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the extraction solvent for a specified period (e.g., 24-48 hours) with occasional agitation.

    • Ultrasonication: Suspend the plant material in the solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification (Optional but Recommended):

  • Solid-Phase Extraction (SPE): The crude extract can be further purified using SPE cartridges (e.g., C18) to remove interfering compounds. Elute the target compound using a gradient of solvents with increasing polarity.

  • Column Chromatography: For isolation and purification, silica (B1680970) gel or other stationary phases can be used with a suitable mobile phase.

3. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)) is typically used for sensitive and selective quantification.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and acetonitrile or methanol is employed to separate the compounds.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the filtered and diluted extract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. The choice depends on the ionization efficiency of the target analyte.

    • Detection Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for higher selectivity and sensitivity.

  • Quantification:

    • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

    • Calibration: Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Sample Analysis: Determine the concentration of the analyte in the plant extracts by interpolating their peak areas on the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the quantification of this compound and a conceptual signaling pathway where such compounds might be involved, based on the known activities of sesquiterpene lactones.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (SPE) hplc_ms HPLC-MS Analysis purification->hplc_ms quantification Quantification hplc_ms->quantification

Caption: Experimental workflow for quantification.

signaling_pathway cluster_cell Cellular Environment STL Sesquiterpene Lactone (e.g., 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester) Receptor Cellular Target / Receptor STL->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., Nrf2) Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Biological_Response

Caption: Postulated signaling pathway.

References

Benchmarking 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel therapeutics for managing type 2 diabetes, the inhibition of α-glucosidase presents a key strategy. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition effectively delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This guide provides a comparative analysis of prominent α-glucosidase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.

While the inhibitory potential of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a natural product isolated from Punica granatum, is of interest, specific inhibitory data for this compound against α-glucosidase is not yet publicly available. Therefore, this guide will focus on benchmarking well-established synthetic and natural α-glucosidase inhibitors to provide a clear quantitative comparison and detailed experimental context.

Quantitative Comparison of α-Glucosidase Inhibitors

The inhibitory efficacy of various compounds against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several known inhibitors, providing a clear comparison of their potency.

CompoundTypeTarget EnzymeIC50 Value
Acarbose (B1664774) SyntheticIntestinal α-glucosidase11 nM[1]
α-glucosidase (yeast)179 µM - 262.32 µg/mL[2][3]
Voglibose SyntheticSucrase3.9 nM[4]
Maltase6.4 nM[4]
Human lysosomal α-glucosidase5.6 µM[5][6]
Rat maltase0.11 µM[5][6]
Rat isomaltase0.16 µM[5][6]
Rat sucrase0.07 µM[5][6]
Miglitol SyntheticHuman lysosomal α-glucosidase0.35 µM[7]
Rat sucrase0.11 µM[7]
Rat maltase1.3 µM[7]
Rat isomaltase1.2 µM[7]
Quercetin Naturalα-glucosidase5.41 µg/mL (20 µM)[8]
Luteolin Naturalα-glucosidaseIC50 not specified
Morusin Naturalα-glucosidaseIC50 not specified
Rhaponticin Naturalα-glucosidase0.3 µM[9]

Note: IC50 values can vary depending on the enzyme source (e.g., intestinal, yeast) and experimental conditions.

Experimental Protocols

A standardized in vitro α-glucosidase inhibitory assay is crucial for the reliable comparison of potential inhibitors. The following protocol outlines a common method used in such evaluations.

In Vitro α-Glucosidase Inhibitory Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compound (inhibitor)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Dissolve the test compound and acarbose in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to various concentrations with phosphate buffer.

  • Enzyme Inhibition Assay:

    • Add a specific volume of the test compound solution (or acarbose/buffer for control) to the wells of a 96-well plate.

    • Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a specified time (e.g., 15 minutes)[10].

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for another set period (e.g., 15-20 minutes)[10][11].

  • Termination and Measurement:

    • Stop the reaction by adding sodium carbonate solution to each well.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader[10][11].

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the α-glucosidase inhibitory mechanism and the experimental workflow.

InhibitionMechanism cluster_0 Normal Digestion cluster_1 With α-Glucosidase Inhibitor Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Amylase Monosaccharides (Glucose) Monosaccharides (Glucose) Disaccharides->Monosaccharides (Glucose) α-Glucosidase Bloodstream Bloodstream Monosaccharides (Glucose)->Bloodstream Absorption Complex_Carbohydrates_Inhibited Complex Carbohydrates Disaccharides_Inhibited Disaccharides Complex_Carbohydrates_Inhibited->Disaccharides_Inhibited Amylase Blocked_Enzyme α-Glucosidase (Inhibited) Disaccharides_Inhibited->Blocked_Enzyme Inhibitor Inhibitor Inhibitor->Blocked_Enzyme Delayed_Absorption Delayed Glucose Absorption Blocked_Enzyme->Delayed_Absorption

Caption: Mechanism of α-Glucosidase Inhibition.

AssayWorkflow cluster_workflow Experimental Workflow for α-Glucosidase Inhibition Assay A Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffer - Inhibitor Stock B Dispense Inhibitor/Control into 96-well plate A->B C Add α-Glucosidase & Pre-incubate (37°C) B->C D Add pNPG Substrate to initiate reaction C->D E Incubate (37°C) D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition & IC50 Value G->H

Caption: α-Glucosidase Inhibitory Assay Workflow.

References

Comparative Analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: Validating the Mechanism of Action Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside found in Taraxacum officinale (dandelion), against other well-characterized sesquiterpene lactones, Parthenolide and Helenalin (B1673037). The focus of this guide is to validate its presumed mechanism of action—inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway—by comparing its reported activities with those of established NF-κB inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Compounds

This compound is a natural product isolated from the roots of Taraxacum officinale.[1] While specific studies on its mechanism of action are limited, extracts from T. officinale have demonstrated anti-inflammatory properties, including the inhibition of nitric oxide (NO) production and the expression of inflammatory mediators such as iNOS and COX-2.[1][2] These effects are characteristic of NF-κB pathway inhibition.

Parthenolide , a sesquiterpene lactone from Tanacetum parthenium (feverfew), is a well-documented inhibitor of the NF-κB pathway.[3] It has been shown to directly target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[3] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Helenalin , another sesquiterpene lactone found in plants of the Arnica and Helenium genera, also exhibits potent anti-inflammatory and antitumor activities through the inhibition of the NF-κB pathway.[4][5] Unlike Parthenolide, Helenalin is reported to directly alkylate the p65 subunit of NF-κB, which prevents it from binding to DNA.[6][7]

Comparative Performance Data
Compound/Extract Assay Target Cell Line IC50 / Effect Reference
Parthenolide NF-κB Reporter AssayNF-κB ActivationTHP-11.091-2.620 µM[8]
NF-κB Reporter AssayNF-κB ActivationHEK Blue~50 µM[9]
TLR4 ExpressionTLR4THP-11.373 µM[8]
Helenalin NF-κB DNA Bindingp65 subunitJurkat~5 µM[6]
Taraxacum officinale Leaf Extract (Chloroform Fraction) Nitric Oxide ProductioniNOSRAW 264.766.51 µg/mL[2]
PGE2 ProductionCOX-2RAW 264.790.96 µg/mL[2]
TNF-α ProductionNF-κB dependent transcriptionRAW 264.7114.76 µg/mL[2]
IL-1β ProductionNF-κB dependent transcriptionRAW 264.7171.06 µg/mL[2]

Experimental Protocols

IKKβ Kinase Activity Assay

This protocol is designed to measure the activity of the IκB kinase β (IKKβ) enzyme, a key upstream regulator of the canonical NF-κB pathway.

  • Objective: To quantify the inhibitory effect of a test compound on IKKβ kinase activity.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction where IKKβ phosphorylates a specific substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Procedure:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and the IKKtide substrate.

    • Add the Master Mix to the wells of a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Dilute the IKKβ enzyme in 1x Kinase Assay Buffer.

    • Initiate the reaction by adding the diluted IKKβ enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity. The inhibitory effect of the test compound can be determined by comparing the signal in the presence of the compound to the positive control. IC50 values can be calculated from a dose-response curve.

(Based on protocols from BPS Bioscience and Promega Corporation)[10][11]

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Objective: To determine if a test compound inhibits the stimulus-induced nuclear translocation of NF-κB p65.

  • Principle: In resting cells, NF-κB p65 is sequestered in the cytoplasm. Upon activation of the pathway, it translocates to the nucleus. This can be visualized by staining the cells with an antibody specific to p65 and a nuclear counterstain.

  • Procedure:

    • Seed cells (e.g., HeLa or RAW 264.7) on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at desired concentrations for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a predetermined time (e.g., 30-60 minutes). Include unstimulated and vehicle-treated controls.

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution containing a detergent like Triton X-100.

    • Block non-specific antibody binding using a blocking buffer (e.g., PBS with bovine serum albumin).

    • Incubate the cells with a primary antibody against NF-κB p65.

    • Wash the cells and then incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: The images are analyzed to quantify the fluorescence intensity of p65 staining in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of translocation.

(Based on protocols for immunofluorescence staining of NF-κB p65)[12][13]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a downstream effector molecule in the NF-κB signaling pathway, particularly in macrophages.

  • Objective: To quantify the amount of nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production.

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The absorbance of this compound is measured spectrophotometrically and is proportional to the nitrite concentration.

  • Procedure:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well containing the supernatant and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The nitrite concentration in the samples is calculated from the standard curve. A decrease in nitrite concentration in the supernatant of compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone indicates an inhibitory effect on NO production.

(Based on protocols for the Griess assay)[14][15][16]

Visualizations

Signaling Pathways and Experimental Logic

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) DNA κB DNA Site NFkB->DNA Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa Dissociation IkBa_NFkB->NFkB Dissociation Transcription Gene Transcription (iNOS, COX-2, Cytokines) DNA->Transcription Binding Parthenolide Parthenolide Parthenolide->IKK Inhibits Helenalin Helenalin Helenalin->NFkB Inhibits DNA Binding Compound_X 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Hypothesized) Compound_X->IKK Inhibits? Compound_X->NFkB Inhibits?

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_upstream Upstream Analysis cluster_translocation Core Pathway Event cluster_downstream Downstream Functional Output IKK_Assay IKKβ Kinase Assay IKK_Assay_Result Result: Inhibition of IκBα Phosphorylation IKK_Assay->IKK_Assay_Result Goal Validate Mechanism of Action of This compound as an NF-κB Inhibitor IKK_Assay->Goal Translocation_Assay p65 Nuclear Translocation Assay (Immunofluorescence) IKK_Assay_Result->Translocation_Assay Leads to Translocation_Result Result: Inhibition of p65 Nuclear Entry Translocation_Assay->Translocation_Result Translocation_Assay->Goal Griess_Assay Nitric Oxide (Griess) Assay Translocation_Result->Griess_Assay Results in Griess_Result Result: Reduction of Nitric Oxide Production Griess_Assay->Griess_Result Griess_Assay->Goal

References

Orthogonal Methods for the Characterization of Sesquiterpene Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation and quantification of sesquiterpene lactones (SLs), a diverse group of bioactive secondary metabolites, necessitate a multi-faceted analytical approach. Due to their structural complexity, including numerous chiral centers and varied functional groups, no single technique can provide a complete characterization.[1] This guide presents a comparison of orthogonal methods, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate analytical strategies. The primary techniques discussed include chromatographic separations, spectroscopic analysis, and powerful hyphenated methods that combine the strengths of both.

I. Chromatographic Methods: The Foundation of Separation

Chromatographic techniques are fundamental for isolating individual sesquiterpene lactones from complex matrices such as plant extracts. The choice of method is often dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sesquiterpene lactones due to their low volatility and potential for thermal degradation.[2][3] HPLC offers a variety of stationary phases, with reversed-phase columns like C18 being the most common.[3]

Gas Chromatography (GC) is suitable for volatile and thermally stable sesquiterpenes. However, many sesquiterpene lactones are thermolabile, making GC less universally applicable without derivatization.[2] When coupled with mass spectrometry (GC-MS), it is a powerful tool for the analysis of essential oils containing less polar sesquiterpenoids.[4]

Other Chromatographic Techniques:

  • Thin-Layer Chromatography (TLC) and Overpressured Layer Chromatography (OPLC) are useful for rapid screening and qualitative analysis.[4][5]

  • Supercritical Fluid Chromatography (SFC) offers an alternative to both HPLC and GC, particularly for chiral separations.[4][5]

  • Centrifugal Partition Chromatography (CPC) is a preparative technique that has been successfully used for the isolation of pure sesquiterpene lactones.[6]

Table 1: Comparison of Chromatographic Method Performance for Sesquiterpene Lactone Analysis

MethodPrincipleTypical AnalytesAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Non-volatile and thermolabile SLs with a chromophore.[3]Robust, widely available, good for routine analysis and quantification.[3]Lower sensitivity and selectivity compared to MS detection.
UPLC-MS/MS Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with tandem mass spectrometry for detection.Wide range of SLs, including those in complex biological matrices at low concentrations.[3]High sensitivity, high selectivity, provides structural information.[3]Higher cost and complexity.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.Volatile and thermally stable sesquiterpenes and some SLs.[4][5]Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification.Not suitable for thermolabile or non-volatile SLs without derivatization.[2]
SFC Separation using a supercritical fluid as the mobile phase.Chiral and achiral SLs.[4]Fast separations, reduced solvent consumption compared to HPLC.Requires specialized equipment.

II. Spectroscopic Methods: Unraveling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation of isolated sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the complete chemical structure of a compound.[7][8] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton, stereochemistry, and connectivity of atoms.[9] ¹H NMR can also be used for the quantitative analysis of sesquiterpene lactones in mixtures.[10][11]

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique (LC-MS or GC-MS), it allows for the identification of individual components in a mixture.[4][5] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that are characteristic of specific structural motifs, aiding in the identification of known and novel sesquiterpene lactones.[12][13]

Ultraviolet (UV) and Infrared (IR) Spectroscopy provide complementary information about the functional groups present in the molecule.[7][8] UV spectroscopy is particularly useful for detecting conjugated systems, while IR spectroscopy helps identify functional groups like carbonyls (from the lactone ring and other ketones/aldehydes) and hydroxyls.[7][8]

Table 2: Overview of Spectroscopic Methods for Sesquiterpene Lactone Characterization

MethodInformation ProvidedStrengthsLimitations
NMR (¹H, ¹³C, 2D) Complete molecular structure, stereochemistry, and connectivity.[9][14]Unambiguous structure elucidation, quantitative analysis.[10][11]Requires pure sample (for full elucidation), lower sensitivity than MS.
Mass Spectrometry (MS, MS/MS) Molecular weight, elemental formula, fragmentation patterns.[12]High sensitivity, can be coupled to chromatographic methods for mixture analysis.[13]Does not provide complete structural information on its own.
UV Spectroscopy Presence of chromophores (e.g., conjugated systems).[7][8]Simple, non-destructive, can be used as an online detector for HPLC.Limited structural information.
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H).[7][8]Provides characteristic fingerprints for functional groups.Complex spectra can be difficult to interpret fully.

III. Hyphenated (Orthogonal) Methods: The Synergy of Separation and Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a comprehensive approach to the analysis of complex mixtures of sesquiterpene lactones.[15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of sesquiterpene lactones.[2] It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[13][17] Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater resolving power and accurate mass measurements, facilitating the identification of unknown compounds in complex extracts.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile sesquiterpenes and their derivatives in essential oils.[4]

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR data on separated peaks from an HPLC system.[18] This technique is particularly valuable for the structural elucidation of novel compounds in a mixture without the need for off-line isolation.

IV. Experimental Protocols

This protocol is a general guideline and can be adapted for specific sesquiterpene lactones.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 225 nm.

  • Sample Preparation:

    • Extract the analyte from the matrix with a suitable solvent (e.g., ethanol).

    • Filter the extract through a 0.45 µm filter.

    • Dilute the filtered extract to an appropriate concentration with the mobile phase.

This protocol is suitable for the analysis of sesquiterpene lactones in complex biological matrices.[3][19]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation:

    • Extract the analyte from the matrix using a suitable solvent (e.g., methanol).

    • Sonication and centrifugation to enhance extraction and remove solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter.

This outlines the general steps for NMR analysis of a purified sesquiterpene lactone.[9]

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

V. Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for sesquiterpene lactones.

Experimental_Workflow_for_SL_Characterization cluster_extraction Sample Preparation cluster_separation Separation & Isolation cluster_analysis Structural Elucidation & Quantification Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Preparative Chromatography (e.g., Column, CPC) Crude_Extract->Chromatography Quantification Quantification (HPLC-UV, qNMR) Crude_Extract->Quantification Fractions Fractions Chromatography->Fractions Purity_Check Purity Check (TLC, HPLC) Fractions->Purity_Check Pure_SL Isolated Sesquiterpene Lactone Purity_Check->Pure_SL NMR NMR Spectroscopy (1D & 2D) Pure_SL->NMR MS Mass Spectrometry (HRMS) Pure_SL->MS Other_Spectro Other Spectroscopic Methods (UV, IR) Pure_SL->Other_Spectro Structure Structure Elucidation NMR->Structure MS->Structure

Caption: General workflow for the isolation and characterization of sesquiterpene lactones.

Hyphenated_Techniques_Workflow cluster_input Input cluster_lcms LC-MS Analysis cluster_lcnmr LC-NMR Analysis cluster_output Output Complex_Mixture Complex Mixture (e.g., Crude Extract) UPLC UPLC Separation Complex_Mixture->UPLC HPLC HPLC Separation Complex_Mixture->HPLC ESI Electrospray Ionization UPLC->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Mass_Analyzer Data_Analysis_MS Data Analysis (Molecular Formula, Fragmentation) Mass_Analyzer->Data_Analysis_MS Tentative_ID Tentative Identification of SLs in Mixture Data_Analysis_MS->Tentative_ID Flow_Cell NMR Flow Cell HPLC->Flow_Cell NMR_Spectra On-flow/Stopped-flow NMR Spectra Flow_Cell->NMR_Spectra Data_Analysis_NMR Data Analysis (Structural Fragments) NMR_Spectra->Data_Analysis_NMR Data_Analysis_NMR->Tentative_ID

Caption: Workflow for the analysis of sesquiterpene lactones using hyphenated techniques.

References

Safety Operating Guide

Proper Disposal of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, ensuring compliance with standard laboratory safety protocols.

Summary of Compound Properties and Safety Recommendations

Property/PrecautionRecommendation/DataSource/Rationale
Physical Form SolidGeneral product descriptions
Storage Class 11: Combustible SolidsBased on data for similar compounds from chemical suppliers
Water Hazard Class WGK 3: Severely hazardous to waterBased on data for similar compounds from chemical suppliers
Primary Disposal Route Incineration via a licensed chemical waste disposal serviceStandard procedure for combustible, non-hazardous, or minimally characterized solid chemical waste
Personal Protective Equipment (PPE)
Hand ProtectionNitrile glovesProvides adequate protection against solid chemical particulates. Nitrile has good resistance to many organic compounds, though prolonged contact with esters should be avoided.
Eye ProtectionSafety glasses with side shields or chemical safety gogglesStandard laboratory practice to protect against splashes or airborne particles.
Skin and Body ProtectionLaboratory coatProtects skin and personal clothing from contamination.
Respiratory ProtectionNot generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust.Standard practice for handling non-volatile solids.

Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above: nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.
  • Conduct all handling and packaging for disposal within a well-ventilated area, such as a chemical fume hood, especially if there is a potential for dust generation.

2. Waste Segregation and Collection:

  • Do not dispose of this compound in regular laboratory trash or down the drain. Due to its classification as a combustible solid and its potential water hazard, it requires specialized disposal.
  • Collect waste this compound in a dedicated, properly labeled, and sealable container. The container should be compatible with the chemical and clearly marked as "Solid Chemical Waste for Incineration."
  • Ensure the container is kept closed when not in use.

3. Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated solid chemical waste container.
  • For lightly contaminated materials, consult your institution's guidelines for chemical waste disposal.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area for chemical waste accumulation, away from ignition sources and incompatible materials.
  • Follow your institution's guidelines for the storage of chemical waste, including any time limits for accumulation.

5. Final Disposal:

  • Arrange for the collection of the chemical waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Ensure all necessary paperwork and labeling are completed according to institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester ppe Don Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Compound or Contaminated Solids assess_waste->solid_waste Solid liquid_waste Liquid Suspension/Solution (if applicable) assess_waste->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable Container for Liquid Chemical Waste liquid_waste->collect_liquid storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (CAS No. 75911-16-9).[][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a substance with unknown toxicity.[4] The following procedures are based on best practices for handling powdered organic compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound, which is supplied as a powder, is the consistent and correct use of Personal Protective Equipment.[] Engineering controls, such as fume hoods, should always be the first line of defense to minimize the need for extensive PPE.[5]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7]Protects eyes from airborne powder particles and potential splashes of solutions containing the compound.
Hand Protection Disposable nitrile gloves are the minimum requirement.[7] Consider double-gloving for enhanced protection.[7]Prevents direct skin contact with the compound. Nitrile offers good resistance to a range of chemicals.
Body Protection A full-length laboratory coat is mandatory.[6][8] Consider a chemical-resistant apron for procedures with a higher risk of spills.[5]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator with a particulate filter (e.g., N95) should be used when handling the powder outside of a fume hood.[5][9]Minimizes inhalation of airborne powder particles, which is a primary route of exposure for powdered substances.[9]
Foot Protection Closed-toe shoes are required at all times in the laboratory.[4]Protects feet from spills and falling objects.
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.

  • Preparation and Pre-Handling:

    • Review this safety guidance and any available chemical information before beginning work.

    • Ensure that a safety shower and eyewash station are readily accessible.[4][5]

    • Prepare and decontaminate the work area, preferably within a certified chemical fume hood.[8][10]

    • Assemble all necessary equipment and materials before handling the compound.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in Table 1.

    • Perform all manipulations of the powdered compound within a fume hood to minimize inhalation exposure.[10][11]

    • Use tools such as spatulas and weighing paper to handle the powder. Avoid creating dust.

    • For solution preparation, slowly add the compound to the solvent to prevent splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling and Housekeeping:

    • Securely close the container of this compound immediately after use.

    • Decontaminate all surfaces and equipment that came into contact with the compound. 70% ethanol (B145695) can be used for general surface cleaning.[8]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][10]

III. Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste contaminated with the compound (e.g., weighing paper, used gloves, disposable lab coats) in a designated, clearly labeled hazardous waste container.
Liquid Waste Dispose of solutions containing the compound in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
Sharps Waste Any sharp objects contaminated with the compound (e.g., needles, broken glass) must be disposed of in a designated sharps container.[8]
Container Disposal Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and decontaminate.
Major Spill Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department. Do not attempt to clean up a major spill without proper training and equipment.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_review Review Safety Protocol prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_area Prepare & Decontaminate Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Equipment & Surfaces handle_experiment->cleanup_decon cleanup_waste Dispose of Waste (Solid, Liquid, Sharps) cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill spill_minor Minor Spill: Absorb & Clean emergency_spill->spill_minor spill_major Major Spill: Evacuate & Report emergency_spill->spill_major emergency_exposure Exposure exposure_skin Skin Contact: Flush with Water emergency_exposure->exposure_skin exposure_eye Eye Contact: Flush & Seek Medical Aid emergency_exposure->exposure_eye exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale

References

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